Z-Pyrantel Pamoate
Description
Historical Context of Anthelmintic Compound Discovery and Development
The history of treating parasitic worm infections is a long one, evolving from ancient herbal remedies to modern synthetic drugs. centurionhealthcare.comajtmh.org For centuries, treatments were empirical, relying on plant-based materials like male fern, chenopodium, and spigelia. ajtmh.org The 18th and 19th centuries saw the beginnings of a more scientific approach, with the isolation of active compounds such as santonin (B1680769) from wormwood. centurionhealthcare.com
The early 20th century marked a shift towards synthetic compounds. centurionhealthcare.com Halogenated hydrocarbons were used from the 1920s to the 1970s, but their host toxicity limited their utility. wikipedia.org A pivotal development was the introduction of synthetic drugs like piperazine (B1678402), first synthesized in 1904. centurionhealthcare.com
The period between 1960 and 1980 is often considered a "golden era" for anthelmintic development, producing drugs with diverse structures, novel mechanisms, and improved safety profiles for the global livestock industry. nih.gov This era saw the emergence of the main classes of modern broad-spectrum anthelmintics:
Benzimidazoles (e.g., Mebendazole, Albendazole): These disrupt the microtubule structures within the parasite's cells. wikipedia.org
Macrocyclic Lactones (e.g., Ivermectin): Developed in the 1970s and introduced in the early 1980s, these drugs typically work by paralyzing the parasite's muscles. centurionhealthcare.com
Imidazothiazoles/Tetrahydropyrimidines : This class includes compounds like Levamisole (B84282) and Pyrantel (B1679900). wikipedia.org Pyrantel was first described in 1965 by researchers at Pfizer who were investigating cyclic amidines for use as anthelmintic agents. drugbank.comresearchgate.netnih.gov The discovery of pyrantel and related tetrahydropyrimidines, such as Morantel and Oxantel (B1663009), originated from in vivo screening programs in the late 1950s. researchgate.net
Historically, many anthelmintics developed for veterinary use were later adapted for human medicine. allenpress.com The development of the pamoate salt of pyrantel was a key formulation advancement, as the salt's poor solubility and absorption from the gastrointestinal tract allows the drug to effectively target and act against parasites within the intestines. drugbank.compatsnap.com
Research Significance of Z-Pyrantel Pamoate in Antiparasitic Chemotherapy
The research significance of this compound in antiparasitic chemotherapy stems primarily from its distinct mechanism of action and its specific formulation. This compound is the salt form of Pyrantel, combining the active Pyrantel base with pamoic acid. drugbank.com This formulation is poorly absorbed from the gastrointestinal tract, which is advantageous as it keeps the drug concentrated in the intestines where many parasitic nematodes reside. patsnap.comnih.gov
The core of its significance lies in its function as a depolarizing neuromuscular blocking agent. drugbank.compatsnap.com Academic investigations have elucidated this mechanism:
Pyrantel acts on the nicotinic acetylcholine (B1216132) receptors of susceptible nematodes. nih.gov
It stimulates these receptors by promoting the release of acetylcholine and inhibiting the enzyme cholinesterase. drugbank.commims.com
This leads to a sustained activation of the receptors and extensive, prolonged depolarization of the helminth's muscle membrane. patsnap.com
The result is a spastic paralysis, causing the worms to lose their grip on the intestinal wall of the host. patsnap.compatsnap.com They are then expelled from the body through normal peristalsis. mims.com
This mechanism is notably different from that of other anthelmintics like piperazine, which is a hyperpolarizing agent that causes muscle relaxation, also leading to detachment and expulsion. drugbank.com The inclusion of Pyrantel on the World Health Organization's List of Essential Medicines underscores its importance and effectiveness in health systems. drugbank.com Research comparing its mechanism to other drug classes provides a clearer understanding of the different ways parasites can be targeted.
| Anthelmintic Class | Example Compound | Primary Mechanism of Action | Effect on Parasite |
| Tetrahydropyrimidines | Pyrantel | Depolarizing neuromuscular blockade via nicotinic receptor activation. drugbank.compatsnap.comnih.gov | Spastic Paralysis |
| Imidazothiazoles | Levamisole | Nicotinic acetylcholine receptor agonist. | Spastic Paralysis |
| Benzimidazoles | Albendazole (B1665689), Mebendazole | Inhibition of microtubule synthesis by binding to β-tubulin. nih.gov | Inhibition of cell division, motility, and nutrient uptake |
| Avermectins | Ivermectin | Potentiation of glutamate-gated chloride ion channels. nih.gov | Flaccid Paralysis |
| Piperazines | Piperazine | GABA receptor agonist, causing hyperpolarization of muscle cells. drugbank.comnih.gov | Flaccid Paralysis |
This table presents a simplified overview of the primary mechanisms of action for selected anthelmintic classes based on academic research findings.
Scope and Objectives of this compound Academic Investigations
Academic investigations into this compound are multifaceted, aiming to define its efficacy, understand its biological interactions, and explore its therapeutic potential. The primary objectives of these studies include:
Determination of Efficacy: A major focus of research is to quantify the effectiveness of this compound against various soil-transmitted helminths. These studies often measure cure rates (CR) and egg reduction rates (ERR) in controlled trials. For instance, a network meta-analysis of randomized controlled trials evaluated the efficacy of single-dose regimens of several anthelmintics, providing comparative data on their performance against specific parasites. bmj.com
Comparative Efficacy Studies: Researchers frequently compare this compound with other anthelmintics like albendazole and ivermectin to determine the most effective treatment for specific infections or in specific host species. bmj.comnexusacademicpublishers.comresearchgate.net These studies are crucial for establishing treatment guidelines and for understanding the spectrum of activity for each drug.
Exploring New Therapeutic Applications: Academic research seeks to find new uses for established drugs. A significant area of recent investigation has been the efficacy of this compound as a post-exposure prophylactic for Angiostrongylus cantonensis (rat lungworm). nih.govunl.edu In vivo studies in rats demonstrated that early administration of this compound can significantly reduce the worm burden, potentially minimizing the severity of infection. nih.govunl.eduresearchgate.net
Mechanistic and Pharmacokinetic Studies: Investigations delve into the molecular interactions and physiological effects of the compound. In vitro studies have examined the effects of this compound on the motility and morphology of various helminths, including cestodes like Dipylidium caninum, confirming its paralytic effects. scielo.org.mx Other studies have analyzed its environmental transformation and sorption properties, which is important for understanding its ecological impact. pjoes.com
Investigating Non-Traditional Uses: Research has also explored the use of this compound in unconventional contexts, such as treating invertebrate colonies (e.g., Dubia roaches) to eliminate their own pinworm parasites. mdpi.com This is done to prevent the "passthrough" of these non-pathogenic organisms, which can be mistaken for true parasites during fecal examinations of the insect-eating animals that consume them. mdpi.com
| Parasite | Drug | Cure Rate (CR) % | Egg Reduction Rate (ERR) % |
| Ascaris lumbricoides | Albendazole | 95.9 | 99.7 |
| Mebendazole | 96.5 | 99.9 | |
| Levamisole | 90.9 | 99.4 | |
| Pyrantel Pamoate | 88.1 | 97.4 | |
| Hookworm | Albendazole | 79.5 | 89.6 |
| Mebendazole | 32.5 | 60.1 | |
| Levamisole | 10.3 | 45.4 | |
| Pyrantel Pamoate | 49.8 | 79.0 | |
| Trichuris trichiura | Albendazole | 30.9 | 49.9 |
| Mebendazole | 42.1 | 66.2 | |
| Levamisole | 7.9 | 28.5 | |
| Pyrantel Pamoate | 10.9 | 29.8 |
Data adapted from a 2017 systematic review and network meta-analysis by Moser et al. evaluating single-dose regimens of common anthelmintics. bmj.com The results highlight the variable efficacy of each drug against different species of soil-transmitted helminths.
Properties
Molecular Formula |
C₂₃H₁₆O₆·C₁₁H₁₄N₂S |
|---|---|
Molecular Weight |
594.68 |
Synonyms |
1-Methyl-2-[(1Z)-2-(2-thienyl)ethenyl]-1,4,5,6-tetrahydro-pyrimidine 4,4’-Methylenebis[3-hydroxy-2-naphthalenecarboxylate]; (Z)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)ethenyl]pyrimidine 4,4’-Methylenebis[3-hydroxy-2-naphthalenecarboxylate]; 1,4, |
Origin of Product |
United States |
Molecular Basis of Z Pyrantel Pamoate Action
Elucidation of Molecular Targets
The primary molecular target of pyrantel (B1679900) is the nicotinic acetylcholine (B1216132) receptor (nAChR) located on the muscle cells of nematodes. europa.eupatsnap.commedchemexpress.com These receptors are ligand-gated ion channels crucial for mediating fast neurotransmission at the neuromuscular junction, which controls the parasite's motility and feeding behaviors. plos.org
Nicotinic Acetylcholine Receptor (nAChR) Binding and Subtype Specificity
Pyrantel acts as a cholinergic agonist, binding to and activating nAChRs in nematode muscle cells. europa.euresearchgate.net This action mimics that of the natural neurotransmitter, acetylcholine (ACh). patsnap.compatsnap.com Research has revealed the existence of multiple nAChR subtypes in nematodes, with pyrantel exhibiting a degree of selectivity. cambridge.orgresearchgate.net
In the parasitic nematode Ascaris suum, at least three distinct nAChR subtypes have been identified on muscle cells: an L-subtype, an N-subtype, and a B-subtype, each with different sensitivities to various agonists. nih.gov Pyrantel is a potent agonist for the L-subtype nAChR, which is also sensitive to levamisole (B84282). researchgate.netnih.gov Studies involving the expression of Ascaris suum nAChR subunits (UNC-38 and UNC-29) in Xenopus oocytes have shown that varying the ratio of these subunits can produce receptors with different pharmacological properties. A higher proportion of the UNC-29 subunit results in a receptor that is more sensitive to levamisole and pyrantel, resembling the native L-subtype. core.ac.uk
Similarly, in the model nematode Caenorhabditis elegans, pyrantel sensitivity is linked to the L-type nAChRs, which are composed of several subunits including UNC-29, UNC-38, UNC-63, LEV-1, and LEV-8. plos.orgoup.com The critical role of these subunits is highlighted by the observation that mutations in these genes can confer resistance to pyrantel. oup.com Interestingly, the ACR-8 subunit from the parasitic nematode Haemonchus contortus has been shown to confer high sensitivity to pyrantel when expressed in C. elegans mutants lacking the LEV-8 subunit. plos.org
While pyrantel is highly effective against nematode nAChRs, it shows significantly lower efficacy at mammalian muscle AChRs. nih.govconicet.gov.ar At mammalian receptors, pyrantel acts as a low-efficacy agonist and also functions as an open-channel blocker at similar concentrations. conicet.gov.ar This selectivity for parasite receptors is a key factor in its therapeutic use.
Table 1: Subtype Specificity of Pyrantel on Nematode nAChRs
| Nematode Species | nAChR Subtype Targeted by Pyrantel | Key Subunits Involved | Reference |
|---|---|---|---|
| Ascaris suum | L-subtype | UNC-29, UNC-38 | nih.govcore.ac.uk |
| Caenorhabditis elegans | L-type | UNC-29, UNC-38, UNC-63, LEV-1, LEV-8 | plos.orgoup.com |
| Oesophagostomum dentatum | L-subtype | UNC-29, UNC-38, UNC-63, ACR-8 | cabidigitallibrary.org |
Ligand-Receptor Interaction Dynamics
The interaction of pyrantel with the nematode nAChR is characterized by its role as a potent agonist. europa.euresearchgate.net Upon binding to the receptor, pyrantel triggers the opening of the ion channel, a process that is fundamental to its anthelmintic action. researchgate.net Unlike the transient activation caused by the natural ligand acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, pyrantel induces a sustained activation of the nAChRs. patsnap.com This prolonged activation is a critical feature of its mechanism.
The dynamics of this interaction involve the drug binding to specific sites on the receptor, leading to a conformational change that opens the channel pore. msdmanuals.com The persistence of the pyrantel-receptor complex leads to a continuous influx of cations into the muscle cell. researchgate.net While pyrantel effectively activates nematode nAChRs, its interaction with mammalian AChRs is less efficient, and it also exhibits open-channel blocking properties, where it physically obstructs the ion pore of already activated channels. nih.govconicet.gov.ar This dual action at mammalian receptors—low-efficacy activation followed by rapid inhibition—contributes to its selective toxicity against parasites. nih.gov The lifetime of the drug-receptor complex, or residence time, influences the pharmacological effect; a longer residence time, as seen with pyrantel on nematode receptors, results in a prolonged effect. msdmanuals.com
Cellular and Physiological Effects in Parasitic Organisms
The binding of pyrantel to nematode nAChRs initiates a series of cellular and physiological events that are detrimental to the parasite.
Neuromuscular Depolarization Mechanisms
As a depolarizing neuromuscular blocking agent, pyrantel's primary effect at the cellular level is to cause a sustained depolarization of the nematode's muscle membrane. researchgate.netpatsnap.comdrugbank.com The activation of nAChRs by pyrantel leads to an influx of positive ions, primarily sodium and calcium, into the muscle cells. researchgate.netcambridge.org This influx of cations disrupts the normal resting membrane potential, leading to a persistent state of depolarization. patsnap.com This is in contrast to hyperpolarizing agents like piperazine (B1678402), which cause muscle relaxation. drugbank.com Pyrantel's action is further enhanced by its resistance to degradation by acetylcholinesterase, the enzyme that breaks down acetylcholine. patsnap.com Some evidence also suggests that pyrantel may promote the release of acetylcholine and inhibit cholinesterase, further contributing to the neuromuscular blockade. drugbank.comvinmec.com
Induction of Spastic Paralysis in Nematodes
The persistent neuromuscular depolarization caused by pyrantel leads to uncontrolled and sustained muscle contraction, resulting in spastic paralysis of the nematode. researchgate.netpatsnap.comdrugbank.combritannica.com This paralytic state renders the worm unable to maintain its position within the host's gastrointestinal tract. patsnap.compatsnap.com The paralyzed worms lose their grip on the intestinal wall and are subsequently expelled from the host's body by the normal peristaltic movements of the gut. researchgate.netpatsnap.com This mechanism of action is effective against various intestinal nematodes, including roundworms and hookworms. patsnap.com
Table 2: Physiological Effects of Pyrantel in Nematodes
| Effect | Mechanism | Consequence for the Parasite | Reference |
|---|---|---|---|
| Neuromuscular Depolarization | Sustained activation of nAChRs and cation influx. | Disruption of muscle cell membrane potential. | patsnap.comresearchgate.netdrugbank.com |
| Spastic Paralysis | Uncontrolled, continuous muscle contraction. | Inability to move or attach to the intestinal wall. | researchgate.netpatsnap.combritannica.com |
Downstream Cellular Pathway Alterations
The primary action of pyrantel on nAChRs triggers downstream cellular changes. The influx of calcium through the activated channels is a key event in the signal-transduction pathway leading to muscle contraction. cambridge.org The sensitivity of the parasite to pyrantel is dependent not only on the sensitivity of the nAChRs but also on the sensitivity of the contractile proteins to this influx of calcium. cambridge.org
Recent research using transcriptional analysis in Parascaris univalens exposed to pyrantel has shown differential expression of various genes. nih.govresearchgate.net These include genes involved in metabolic pathways, such as the short-chain dehydrogenase/reductase superfamily (SDR), flavin-containing monooxygenase superfamily (FMO), and cytochrome P450-family (CYP). nih.govresearchgate.net Additionally, genes encoding membrane transporters like the major facilitator superfamily (MFS) and solute carrier superfamily (SLC) were also affected. nih.govresearchgate.net Alterations in the expression of these genes suggest that the parasite may initiate responses related to drug metabolism and transport as a consequence of pyrantel exposure. nih.gov Furthermore, studies on pyrantel resistance in Ancylostoma caninum suggest that alterations in the expression of nAChR subunits may occur, potentially as a compensatory mechanism to mitigate the drug's effects. ed.ac.uk
Comparative Molecular Mechanisms with Other Anthelmintics
Z-Pyrantel Pamoate exerts its anthelmintic effect through a distinct molecular pathway, primarily by targeting the neuromuscular system of susceptible helminths. patsnap.com Its mechanism, while highly effective, is just one of several strategies employed by anthelmintic agents to combat parasitic worm infections. A comparative analysis with other anthelmintics reveals a diversity of molecular targets and actions, highlighting the different ways these compounds achieve parasite elimination.
This compound functions as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs). researchgate.netmedchemexpress.comfishersci.semedchemexpress.com By binding to these receptors on the muscle cells of worms, it mimics the action of the neurotransmitter acetylcholine (ACh). patsnap.com This binding event opens cation-selective ion channels, leading to a sustained depolarization of the muscle membrane. patsnap.comcambridge.org Unlike acetylcholine, which is quickly broken down by acetylcholinesterase, pyrantel is resistant to this enzymatic degradation, causing prolonged muscle contraction. patsnap.com This persistent stimulation results in a state of spastic (tetanic) paralysis in the worm. researchgate.netwikipedia.org Unable to maintain its grip on the intestinal wall of the host, the paralyzed parasite is expelled from the body by normal peristaltic activity. patsnap.comwikipedia.orgmedicoverhospitals.in The selectivity of pyrantel for nematode nAChRs over mammalian receptors contributes to its therapeutic effect. researchgate.netcambridge.org While it can act as a low-efficacy agonist and an open-channel blocker at mammalian AChRs, its potency is significantly greater against the parasite's receptors. nih.govnih.gov
The molecular action of this compound can be contrasted with other major classes of anthelmintics, which target different components of the parasite's biology.
Levamisole: Similar to pyrantel, levamisole is a nicotinic agonist that causes spastic paralysis. cambridge.orgmsdvetmanual.com Both drugs act on nematode muscle nAChRs, leading to membrane depolarization and muscle contraction. cambridge.orgcapes.gov.br They are considered to act on similar, though not identical, receptor subtypes. researchgate.net Studies on C. elegans have identified specific nAChR subunits (e.g., UNC-29, UNC-38, LEV-1) that are essential for the action of both levamisole and pyrantel. researchgate.net However, research suggests potential differences in their interactions with mammalian receptors, with pyrantel showing some effects on the rat hemidiaphragm preparation that differ from levamisole. nih.govcapes.gov.br
Piperazine: In direct contrast to the spastic paralysis induced by pyrantel, piperazine causes flaccid paralysis. pediatriconcall.comnih.gov Its mechanism involves acting as an agonist at gamma-aminobutyric acid (GABA) receptors on the worm's muscle cells. pediatriconcall.compatsnap.com GABA is an inhibitory neurotransmitter. The activation of GABA receptors by piperazine leads to hyperpolarization of the muscle cell membrane, making it less excitable. nih.gov This prevents muscle contraction, resulting in a relaxed or flaccid state, which also leads to the expulsion of the worm. pediatriconcall.comnih.gov Due to their opposing actions on the neuromuscular system, the concurrent use of pyrantel and piperazine is antagonistic and not recommended. pediatriconcall.compatsnap.com
Benzimidazoles (e.g., Albendazole (B1665689), Mebendazole): This class of drugs has a completely different molecular target. Benzimidazoles work by binding to a parasite-specific form of the protein β-tubulin. msdvetmanual.comslu.se This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton. msdvetmanual.comslu.se The disruption of microtubule formation interferes with vital cellular processes in the parasite, including cell division, maintenance of cell shape, and the absorption of nutrients like glucose. msdvetmanual.com This ultimately leads to the parasite's death.
Macrocyclic Lactones (e.g., Ivermectin): This group targets glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates but not vertebrates. msdvetmanual.comslu.se Ivermectin binds to these channels, causing them to open and allowing an influx of chloride ions. This leads to hyperpolarization of the cell membrane and subsequent flaccid paralysis of the pharyngeal and somatic muscles of the nematode. msdvetmanual.com
The following table provides a comparative summary of the molecular mechanisms of this compound and other representative anthelmintics.
| Feature | This compound | Levamisole | Piperazine | Benzimidazoles (e.g., Albendazole) | Macrocyclic Lactones (e.g., Ivermectin) |
| Primary Molecular Target | Nicotinic Acetylcholine Receptors (nAChRs) researchgate.netmedchemexpress.com | Nicotinic Acetylcholine Receptors (nAChRs) cambridge.orgmsdvetmanual.com | GABA Receptors pediatriconcall.compatsnap.com | β-tubulin msdvetmanual.comslu.se | Glutamate-gated Chloride Channels (GluCls) msdvetmanual.comslu.se |
| Mode of Action | Agonist; causes sustained depolarization patsnap.comnih.gov | Agonist; causes depolarization cambridge.org | Agonist; causes hyperpolarization nih.gov | Inhibits microtubule polymerization slu.se | Channel activator; causes hyperpolarization msdvetmanual.com |
| Effect on Parasite | Spastic Paralysis researchgate.netwikipedia.org | Spastic Paralysis cambridge.orgmsdvetmanual.com | Flaccid Paralysis pediatriconcall.comnih.gov | Disruption of cellular functions (e.g., nutrient uptake) msdvetmanual.com | Flaccid Paralysis msdvetmanual.com |
| Result | Expulsion from host wikipedia.orgmedicoverhospitals.in | Expulsion from host msdvetmanual.com | Expulsion from host pediatriconcall.com | Starvation and death of parasite | Paralysis and death of parasite |
Pharmacokinetic and Pharmacodynamic Research in Model Systems
Preclinical Pharmacokinetics of Z-Pyrantel Pamoate
This compound, a tetrahydropyrimidine (B8763341) derivative, is characterized by its low aqueous solubility. This property significantly influences its pharmacokinetic profile, particularly its absorption from the gastrointestinal tract. noahcompendium.co.ukmsdvetmanual.com
Absorption and Distribution Profiles in Animal Models
The absorption of pyrantel (B1679900) is dependent on the salt form used. While pyrantel tartrate and citrate (B86180) salts are well absorbed in species like pigs and dogs, the pamoate salt is poorly soluble in water, leading to reduced absorption from the gut. msdvetmanual.commerckvetmanual.com This limited absorption is considered an advantage as it allows the drug to reach and be effective against parasites located in the large intestine. msdvetmanual.commerckvetmanual.com
Following oral administration, peak plasma concentrations of pyrantel are typically observed within 4 to 6 hours in dogs. msdvetmanual.commerckvetmanual.com In cats receiving a combination of pyrantel pamoate and praziquantel (B144689), the mean peak plasma concentration (Cmax) of pyrantel was 0.11 μg/ml, reached at a Tmax of 1.91 hours. nih.gov Similarly, in horses, a peak concentration of 0.09 μg/ml has been reported. nih.gov In rats administered a single oral dose of 14C-pyrantel embonate (a synonym for pamoate), the highest plasma concentration of 0.2 µg equivalent pyrantel/ml was measured 4 hours after dosing. europa.eu In dogs given a similar oral dose, peak plasma concentrations were around 0.6 µg equivalent pyrantel/ml between 4 to 6 hours post-dosing. europa.eu
Once absorbed, pyrantel is distributed to all organs. noahcompendium.co.uk Studies in dogs suggest that after absorption, it may re-enter the intestinal lumen through the mucosa and bile. merckvetmanual.com
Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak Plasma Concentration (Tmax) of Pyrantel in Various Animal Models
| Animal Model | Salt Form | Cmax | Tmax |
| Dogs | Pamoate | ~0.6 µg/ml | 4-6 hours |
| Cats | Pamoate | 0.11 µg/ml | 1.91 hours |
| Horses | Pamoate | 0.09 µg/ml | Not Specified |
| Rats | Embonate | 0.2 µg/ml | 4 hours |
Metabolic Pathways and Metabolite Identification in Research Species
Pyrantel undergoes rapid and extensive metabolism after absorption. noahcompendium.co.ukmsdvetmanual.commerckvetmanual.com The liver is the primary site of metabolism. drugbank.com In dogs, rats, sheep, and cattle, pyrantel is metabolized through three main pathways: oxidation of the thiophene (B33073) ring, oxidation of the tetrahydropyrimidine ring, and mercapturic acid conjugation. europa.eu
Following administration, the parent compound is quickly and almost completely metabolized into inactive metabolites. noahcompendium.co.uk In rats, the unchanged drug accounted for only 10% of the total radioactivity in plasma at 4 hours post-dosing. europa.eu A similar finding was observed in dogs, where the parent compound also represented 10% of the total radioactivity in plasma. europa.eu
Excretion Kinetics in Non-Human Biological Systems
The excretion of pyrantel and its metabolites occurs through both urine and feces, with the route and extent varying between species. Due to the poor absorption of the pamoate salt, a significant portion of the administered dose is excreted unchanged in the feces. merckvetmanual.comdrugbank.com
Dogs: Approximately 40% of the dose is excreted in the urine as metabolites. msdvetmanual.commerckvetmanual.com Within 96 hours of administration, 15% of the total radioactivity from 14C-pyrantel embonate was excreted via urine and the rest via feces. europa.eu
Ruminants: Unchanged drug is principally excreted in the feces. msdvetmanual.commerckvetmanual.com
Rats: Within 48 hours, 6% of the administered radioactivity was excreted in the urine, with the remainder in the feces. europa.eu Unchanged pyrantel accounted for 5 to 10% of the radioactivity in urine and 50 to 70% in the feces. europa.eu
Pigs: In pigs, the half-life of pyrantel following intravenous administration was 1.75 ± 0.19 hours. drugbank.com
Cats: The terminal half-life of pyrantel pamoate after oral administration was 1.36 hours. nih.gov
Horses: The half-life of pyrantel pamoate was reported to be 13.43 hours. nih.gov
Donkeys: A similar half-life of 12.39 hours was observed in donkeys. nih.gov
Bioavailability Considerations in Experimental Formulations
The low aqueous solubility and poor absorption of pyrantel pamoate result in low systemic bioavailability. nih.govgoogle.com This characteristic is advantageous for treating gastrointestinal parasites as it maintains a high concentration of the drug within the gut. noahcompendium.co.uknih.gov
Different formulations, such as pastes and granules, have been developed. europa.eu Studies in donkeys have evaluated the plasma pharmacokinetics and fecal excretion of pyrantel pamoate paste and granule formulations. drugbank.com While specific bioavailability data for these formulations were not detailed in the provided search results, the principle of low systemic absorption remains a key feature. Some research has explored alternative formulations, such as injection lyophilized powder, to potentially increase bioavailability for different therapeutic applications. google.com
Pharmacodynamic Characterization in Vitro and Ex Vivo
Dose-Response Relationships in Parasite Cell Cultures
Pyrantel acts as a depolarizing neuromuscular blocking agent. medscape.com It functions as a potent agonist at the nicotinic acetylcholine (B1216132) receptors on the muscle cells of nematodes. noahcompendium.co.ukeuropa.eu This activation leads to a prolonged, spastic paralysis of the worms, resulting in their expulsion from the host's gastrointestinal system through peristalsis. noahcompendium.co.ukeuropa.eu
In vitro studies have been conducted to determine the dose-response relationships of pyrantel pamoate against various parasites. For instance, in studies with Trichuris muris, the inhibitory concentrations (IC50) based on motility scores have been reported for third-stage larvae (L3) and adult worms. researchgate.net
Table 2: In Vitro Inhibitory Concentrations (IC50) of Pyrantel Pamoate Against Trichuris muris
| Parasite Stage | IC50 (µg/mL) | IC50 (µM) |
| Third-stage larvae (L3) | 95.5 | 161 |
| Adult worms | 34.1 | 57 |
These in vitro assays are crucial for understanding the potency of anthelmintic compounds and for screening new drug candidates. researchgate.netmdpi.comnih.gov Combination therapy studies have also been performed, for example, with Cry5B, showing synergistic effects against hookworm infections in hamsters at specific dose ratios. plos.org
Quantitative Analysis of Biological Effects on Target Parasites
This compound is a neuromuscular blocking agent that induces spastic paralysis in susceptible nematodes. drugbank.comwikipedia.org Its mechanism of action involves acting as a potent agonist at the nicotinic acetylcholine receptors on the muscle cells of these parasites. europa.eu This leads to sustained muscle contraction and paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's body. patsnap.compatsnap.com
The efficacy of pyrantel pamoate has been quantified in numerous studies against various intestinal parasites. The primary measures of efficacy are the cure rate (CR), which represents the percentage of subjects cleared of a specific parasite, and the fecal egg count reduction (FECR), which measures the percentage reduction in the number of parasite eggs in feces after treatment.
A systematic review and meta-analysis of anthelmintic drugs provided the following cure rates for single-dose pyrantel pamoate:
Ascaris lumbricoides (roundworm): 88% starworms.org
Ancylostoma duodenale and Necator americanus (hookworm): 31% starworms.org
Enterobius vermicularis (pinworm): 84.6% usp.br
Another network meta-analysis reported similar high efficacy against A. lumbricoides with an average cure rate of 92.6%. bmj.com For hookworm, the same study found an average cure rate of 71.9% and an egg reduction rate of 71.9%. bmj.com
In a study involving 127 patients with various intestinal parasitoses, the following cure rates were observed with different pyrantel pamoate regimens:
Ascariasis: 100% (at 10 mg/kg/day for 1 day) usp.br
Enterobiasis: 84.6% (at 10 mg/kg/day for 1 day) usp.br
Ancylostomiasis (hookworm):
Anthelmintic Resistance to Z Pyrantel Pamoate
Mechanisms of Resistance Development
Resistance to Z-Pyrantel Pamoate in parasitic nematodes is a complex, multifactorial process. It is generally understood to arise from genetic changes that either alter the drug's target, reduce its concentration at the target site, or affect the parasite's metabolic processes. These mechanisms are often not mutually exclusive and can act in concert to produce a resistant phenotype.
Genetic Alterations in Target Receptors and Ion Channels
The primary target of pyrantel (B1679900) is the nicotinic acetylcholine (B1216132) receptor (nAChR) on the somatic muscle cells of nematodes. cambridge.org The binding of pyrantel to these receptors causes a persistent activation, leading to spastic paralysis of the worm. cambridge.org Resistance can emerge through genetic modifications that alter these nAChR subunits.
Key genes implicated in this form of resistance are orthologues of the Caenorhabditis elegans nAChR subunit genes: unc-38, unc-29, and unc-63. biorxiv.org Studies have shown that a reduction in the transcription of these genes is associated with pyrantel resistance. For instance, in a highly pyrantel-resistant isolate of the canine hookworm, Ancylostoma caninum, significantly lower mRNA levels of the putative pyrantel receptor subunits (AAR-29, -38, and -63) were observed compared to a more susceptible isolate. nih.gov This suggests that a key mechanism of resistance is the decreased expression of the nAChR target, leading to fewer receptors for the drug to act upon. nih.govcambridge.org
Furthermore, research on Ascaris suum has demonstrated that varying the relative expression levels of just two nAChR subunits, Asu-unc-38 and Asu-unc-29, can create receptor subtypes with dramatically different sensitivities to pyrantel. nih.gov This highlights that changes in the stoichiometry of the receptor complex, driven by altered gene expression, can significantly impact drug efficacy and contribute to resistance. nih.gov While specific amino acid substitutions in these receptor genes have not been definitively linked to pyrantel resistance in the same way they have for other anthelmintics like benzimidazoles, they remain a potential, albeit less understood, mechanism. cambridge.org In the horse parasite Cylicocyclus nassatus, homologs of unc-29 and unc-63 have been identified as strong candidate genes associated with pyrantel resistance. researchgate.netbiorxiv.org
Interactive Table: Key Nicotinic Acetylcholine Receptor (nAChR) Subunit Genes Implicated in Pyrantel Resistance
| Gene (Orthologue) | Parasite Species | Observed Effect in Resistant Isolates | Reference(s) |
| unc-29 | Ancylostoma caninum | Reduced mRNA transcription | nih.gov |
| Cylicocyclus nassatus | Identified as a candidate gene in resistance QTLs | biorxiv.orgresearchgate.net | |
| Ascaris suum | Relative expression level alters receptor sensitivity | nih.gov | |
| unc-38 | Ancylostoma caninum | Reduced mRNA transcription | nih.gov |
| Ascaris suum | Relative expression level alters receptor sensitivity | nih.gov | |
| unc-63 | Ancylostoma caninum | Reduced mRNA transcription | nih.gov |
| Cylicocyclus nassatus | Identified as a candidate gene in resistance QTLs | biorxiv.orgresearchgate.net |
Modulations in Drug Transport and Efflux Systems
A non-specific mechanism of resistance involves altering the transport of the drug, effectively reducing its intracellular concentration at the nAChR target. This is often mediated by ATP-binding cassette (ABC) transporters, a large family of membrane proteins that includes P-glycoproteins (P-gps). uq.edu.aunih.gov These transporters function as efflux pumps, actively removing xenobiotics, including anthelmintics, from the parasite's cells. nih.gov
Overexpression of genes encoding these transporters has been linked to anthelmintic resistance. While much of the research has focused on macrocyclic lactones, evidence suggests this mechanism also contributes to pyrantel resistance. In Haemonchus contortus, a drug-resistant isolate showed over-expression of three P-gp genes (pgp-1, pgp-9.1, and pgp-9.2) compared to a susceptible isolate. uq.edu.au Furthermore, exposure to anthelmintics can induce the transcription of multiple ABC transporter genes, potentially leading to a multidrug-resistant phenotype. uq.edu.auresearchgate.net In Cylicocyclus nassatus, a homolog of pgp-9 was identified as a candidate gene for pyrantel resistance, with several mutations, including one leading to a premature stop codon, being decisively associated with the resistant phenotype. researchgate.net This indicates that enhanced drug efflux is a significant strategy employed by parasites to survive pyrantel exposure.
Changes in Parasite Drug Metabolism Enzymes
Increased metabolism of an anthelmintic can prevent it from reaching its target in a sufficient concentration. The cytochrome P450 (CYP) monooxygenase system is a key family of enzymes involved in the metabolism of foreign compounds. mdpi.comslu.se While the direct role of specific CYP enzymes in pyrantel resistance in nematodes is an area of ongoing research, evidence from other systems suggests its importance.
Studies in rats have shown that the administration of pyrantel can lead to a decrease in the total content of cytochrome P450 in the liver and alter the expression of specific isoforms like CYP1A2, CYP2B1/2, and CYP3A1. researchgate.net While this demonstrates an interaction between pyrantel and the CYP system, it doesn't confirm it as a resistance mechanism in the parasite itself. However, it is known that pyrantel is rapidly metabolized in the liver of the host. drugbank.com It is plausible that parasites could develop resistance by upregulating their own CYP enzymes to detoxify the drug more efficiently. Overexpression of CYP genes is a major mechanism of insecticide resistance in insects, providing a strong parallel for its potential role in anthelmintic resistance. mdpi.comnih.gov
Polygenic Basis of Resistance Phenotypes
It is increasingly clear that resistance to pyrantel is not typically the result of a single gene mutation. Instead, it is a polygenic trait, meaning it is controlled by multiple genes, each with a small to moderate effect. cambridge.org This complex genetic architecture makes the development of simple molecular markers for resistance challenging.
Studies in C. elegans have shown that resistance to pyrantel can be polygenic in nature. cambridge.org Genome-wide association studies in the horse parasite Cylicocyclus nassatus have identified several Quantitative Trait Loci (QTLs)—regions of the genome containing genes associated with pyrantel resistance. biorxiv.orgresearchgate.net These QTLs harbor multiple candidate genes, including the nAChR subunits and the pgp-9 transporter gene, supporting the idea that resistance is a complex phenotype resulting from the interplay of various genetic factors. researchgate.netbiorxiv.org The polygenic nature implies that selection pressure from the drug acts on multiple genes simultaneously, leading to a gradual decrease in susceptibility rather than a sudden loss of efficacy. cambridge.org
Epidemiological and Molecular Surveillance of Resistance
Monitoring the prevalence and spread of anthelmintic resistance is crucial for implementing effective parasite control strategies. For this compound, resistance has been reported in a variety of parasitic nematodes affecting different host species across various geographical locations.
Prevalence and Distribution of this compound Resistance in Parasite Populations
The prevalence of pyrantel resistance varies significantly depending on the parasite species, host, geographical region, and local drug use practices.
Equine Parasites: Resistance in cyathostomins (small strongyles) of horses is widespread globally. au.dk While resistance to benzimidazoles is nearly universal, pyrantel resistance is also common, though its prevalence can differ by region. vettimes.com In Parascaris equorum, the equine roundworm, resistance to pyrantel has been reported, particularly in the United States. au.dkusask.ca A study in the Czech Republic found suspected pyrantel resistance against cyathostomins on one of four farms surveyed, with a fecal egg count reduction (FECR) of 89.3%. cabidigitallibrary.org
Canine Parasites: Pyrantel resistance in the canine hookworm, Ancylostoma caninum, is an emerging and significant concern, with reports from the United States and Australia. nih.gov Multi-drug resistance, including to pyrantel, has been documented, particularly in greyhounds. ukvetcompanionanimal.comcapcvet.org In one controlled study, a pyrantel-resistant isolate of A. caninum showed only a 23% reduction in worm burden after treatment. ukvetcompanionanimal.com A survey in India reported suspected resistance to pyrantel against Ancylostoma spp., with a 97% FECR at day 10 post-treatment, which is on the borderline of the resistance threshold. arccjournals.com
Other Species: Suspected resistance to pyrantel has also been reported in Baylisascaris schroederi, a parasitic nematode of giant pandas. nih.govsciprofiles.com In a study of captive giant pandas, the FECR for pyrantel was 94.9% (arithmetic mean) and 87.4% (Bayesian model), leading to the classification of resistance as "suspected" according to World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines. nih.govresearchgate.netresearchgate.net
Interactive Table: Reported Prevalence and Efficacy Data for this compound Resistance
| Parasite Species | Host | Location | Reported Efficacy / Resistance Status | Reference(s) |
| Cyathostomins | Horse | Global | Widespread resistance | au.dk |
| Cyathostomins | Horse | Czech Republic | 89.3% FECR (suspected resistance) on one farm | cabidigitallibrary.org |
| Parascaris equorum | Horse | USA | Resistance reported | au.dkusask.ca |
| Ancylostoma caninum | Dog | USA | 23% efficacy in a resistant isolate | ukvetcompanionanimal.com |
| Ancylostoma caninum | Dog | USA, Australia | Resistance reported | nih.gov |
| Ancylostoma spp. | Dog | India | 97% FECR (suspected resistance) | arccjournals.com |
| Baylisascaris schroederi | Giant Panda | China | 87.4% - 94.9% FECR (suspected resistance) | nih.govsciprofiles.com |
Molecular Markers and Genomic Studies of Resistance
The primary mechanism of action for pyrantel is the stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, leading to spastic paralysis. plos.orgcambridge.org Consequently, research into resistance has largely focused on the genes encoding the subunits of these receptors. Unlike resistance to benzimidazoles, which is often linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, resistance to pyrantel appears to be more complex and potentially polygenic. nih.gov
Studies in the canine hookworm, Ancylostoma caninum, have been pivotal in elucidating these mechanisms. Research comparing pyrantel-resistant and susceptible isolates found no consistent resistance-associated polymorphisms in the nAChR subunit genes. nih.gov Instead, a key finding was the significantly lower transcription levels of specific nAChR subunit genes—UNC-29, UNC-38, and UNC-63—in the highly resistant isolate. nih.govuq.edu.au These genes are orthologs to those that form the pyrantel-sensitive receptor in the model organism Caenorhabditis elegans. nih.gov This suggests that a primary mechanism of resistance is the reduced expression of the target receptor, making the parasite less sensitive to the drug's effects. nih.govnih.gov
More recent genomic studies are expanding this understanding. A whole-genome investigation into the highly prevalent equine parasite, Cylicocyclus nassatus, aimed to identify genetic candidates associated with pyrantel resistance. biorxiv.orgpeercommunityin.org By comparing pyrantel-sensitive and -resistant isolates, researchers highlighted previously suspected nAChR subunit genes and identified new candidate genes, offering new avenues for tracking resistance in field populations. biorxiv.orgbiorxiv.org In the UK, quantitative DNA metabarcoding of a multi-drug resistant cyathostomin population identified Cylicocyclus nassatus as the species specifically associated with pyrantel resistance on one stud farm. nih.gov These genomic approaches are crucial for developing molecular diagnostic tools to monitor the spread of resistance. biorxiv.orgbiorxiv.org
Table 1: Key Genes and Their Role in Pyrantel Resistance Research
cambridge.orgasm.org| Gene/Marker | Nematode Species Studied | Proposed Role in Resistance | Key Research Finding | Citation |
|---|---|---|---|---|
| nAChR subunits (general) | Various | Primary drug target for pyrantel. | Alterations in receptor subtypes or their components are a hypothesized mechanism of resistance. | |
| UNC-29, UNC-38, UNC-63 | Ancylostoma caninum | Subunits of the pyrantel-sensitive nAChR. | Resistance is associated with significantly reduced mRNA expression of these genes, not SNPs. |
Strategies for Mitigating Resistance in Research Settings
To combat the growing threat of anthelmintic resistance, researchers are investigating several strategies in preclinical and laboratory environments. These approaches aim to preserve the efficacy of existing drugs and manage the evolution of resistance.
Combination Chemotherapy Approaches in Preclinical Models
The principle behind combination chemotherapy is to administer two or more drugs with different mechanisms of action simultaneously. This strategy is predicted to be more effective and to slow the development of resistance because it is statistically less likely for a parasite to possess resistance mechanisms to multiple drug classes at once. researchgate.net
Research has explored various combinations involving pyrantel in preclinical settings.
Pyrantel and Oxibendazole (B1677860): A study in horses demonstrated that the concurrent administration of pyrantel pamoate and oxibendazole (a benzimidazole) resulted in a significantly higher fecal egg count reduction (96.35%) than either drug used alone (81.1% for pyrantel, 90.0% for oxibendazole). researchgate.net This additive effect provides a more effective treatment and a viable alternative to other drug classes, potentially reducing the selection pressure on any single class. researchgate.net
Pyrantel and Oxantel (B1663009): The combination of pyrantel and its analogue oxantel is widely used in veterinary medicine. nih.gov However, research on their interaction has produced mixed results. One in vitro study using Trichuris muris reported an antagonistic interaction between the two compounds. nih.govplos.org This highlights that combining structurally similar drugs may not always be beneficial and requires careful evaluation.
Pyrantel and Other Compounds: Studies in C. elegans have shown that nematodes resistant to certain pore-forming crystal (Cry) proteins are hypersusceptible to nAChR agonists like pyrantel. pnas.org This discovery of mutual hypersusceptibility suggests a powerful and potentially unique combination therapy that could be highly potent and less prone to resistance development. pnas.org
Table 2: Research Findings on Pyrantel Combination Chemotherapy
researchgate.net| Combination | Model/Species | Observed Effect | Citation |
|---|---|---|---|
| Pyrantel Pamoate + Oxibendazole | Equine Cyathostomins | Additive effect; significantly higher efficacy than either drug alone. | |
| Pyrantel Pamoate + Oxantel Pamoate | Trichuris muris (in vitro) | Antagonistic interaction observed. |
Development of Novel Analogues to Circumvent Resistance
Developing novel analogues involves synthesizing molecules that are structurally similar to an existing drug but are designed to be effective against resistant parasite populations. researchgate.net The goal is to create a compound that can either bind to an altered target site or has a slightly different mode of action, thereby bypassing the resistance mechanism.
The most prominent analogue of pyrantel is oxantel. nih.gov While both are tetrahydropyrimidines, they exhibit different selectivities for nAChR subtypes. core.ac.uk
Pyrantel is highly effective against ascarids and hookworms. psu.edu
Oxantel was specifically developed for its high efficacy against the whipworm Trichuris trichiura, a parasite against which pyrantel has poor activity. psu.edunih.gov
This difference in spectrum is due to their action on different nAChR subtypes. Studies in Ascaris suum showed that by varying the ratio of nAChR subunits (UNC-38 and UNC-29), receptors could be formed that were more sensitive to either pyrantel or oxantel, but not both. core.ac.uk This demonstrates that even closely related analogues can have distinct molecular targets. While oxantel provides an effective alternative for certain infections, the development of entirely new anthelmintic classes remains a slow process, underscoring the need to preserve the efficacy of existing drugs. nih.gov
Table 3: Comparison of Pyrantel and its Analogue Oxantel
core.ac.ukpsu.edu| Compound | Primary Spectrum of Activity | Mechanism Nuance | Citation |
|---|---|---|---|
| Pyrantel | Ascarids, Hookworms | Agonist of the L-subtype nAChR. | |
| Oxantel | Whipworms (Trichuris spp.) | Agonist with higher selectivity for nAChR subtypes prevalent in Trichuris. |
Rotation and Integrated Parasite Management Strategies Research
Drug Rotation: This strategy involves the sequential use of different anthelmintic classes over time. nih.gov The rationale is that rotating drugs with different modes of action prevents the continuous selection for resistance to a single class. veterinaryworld.org Research in horses has shown that after resistance to fenbendazole (B1672488) (a benzimidazole) was established, a fast quarterly rotation with other drug classes (including pyrantel, ivermectin, and moxidectin) could restore the efficacy of fenbendazole in the herd. midamericaagresearch.net This demonstrates that rotation can be a viable strategy to manage and even reverse resistance in a closed population. midamericaagresearch.net
Integrated Parasite Management (IPM): IPM is a holistic approach that combines strategic, evidence-based chemical use with non-chemical control methods. vettimes.com A key component of IPM is the concept of refugia , which refers to the proportion of a parasite population that is not exposed to a drug treatment. ncat.orgnih.gov This untreated population maintains a pool of susceptible genes, which dilutes the resistant genes from parasites that survive treatment, thereby slowing the evolution of resistance. researchgate.netinternational-animalhealth.com Strategies to promote refugia include targeted selective treatments (e.g., only treating animals with high fecal egg counts) and avoiding moving treated animals immediately to a clean pasture. ncat.orgslideshare.net Research models have demonstrated that implementing refugia-based strategies is a critical factor in slowing the development of anthelmintic resistance. researchgate.net
Table 4: Principles of Resistance Mitigation Strategies
midamericaagresearch.net| Strategy | Principle | Research Application/Example | Citation |
|---|---|---|---|
| Drug Rotation | Sequentially using different anthelmintic classes to avoid constant selection pressure from one mode of action. | A fast quarterly rotation in horses helped restore efficacy of a previously ineffective drug. | |
| Integrated Parasite Management (IPM) | Combining chemical and non-chemical controls to reduce reliance on drugs. | Using grazing strategies and targeted treatments based on diagnostic testing. |
Efficacy Assessment in Controlled Experimental Models
In Vitro Efficacy Studies
Parasite Motility Inhibition Assays
Pyrantel (B1679900) pamoate functions as a depolarizing neuromuscular blocking agent, acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.govdrugbank.com This mechanism leads to the spastic paralysis of susceptible nematodes. nih.gov
In vitro motility assays have consistently demonstrated this paralytic effect.
Angiostrongylus cantonensis : Studies on third-stage larvae (L3) of A. cantonensis noted that pyrantel pamoate is known to induce paralysis. cambridge.org The effect was observed to be reversible, as larvae resumed normal motility approximately 12 hours after being transferred from the drug solution to tap water, suggesting the effect is dependent on drug concentration. cambridge.org
Dipylidium caninum : In an in vitro study using a combination of pyrantel-oxantel, a 28% decrease in the motility of adult D. caninum tapeworms was observed one-hour post-incubation, increasing to a 52% decrease after two hours. scielo.org.mx
Onchocerca gutturosa : Pyrantel pamoate was among 23 drugs that produced good activity, defined as 100% motility reduction and significant viability reduction, against adult male O. gutturosa parasites in a 5-day assay. researchgate.net
Caenorhabditis elegans : High-throughput screening has confirmed the activity of pyrantel pamoate, which was identified as a compound that effectively reduces motility in the model organism C. elegans. mdpi.com
| Parasite Species | Life Stage | Observation | Citation |
| Angiostrongylus cantonensis | L3 Larvae | Induces reversible paralysis. | cambridge.org |
| Dipylidium caninum | Adult | 52% decrease in motility after 2 hours (in combination with Oxantel). | scielo.org.mx |
| Onchocerca gutturosa | Adult Male | 100% motility reduction after 5 days. | researchgate.net |
| Caenorhabditis elegans | Not Specified | Effective motility inhibition. | mdpi.com |
Egg Hatch and Larval Development Inhibition Studies
The efficacy of pyrantel pamoate against the egg and larval stages of nematodes has been investigated through egg hatch assays (EHA) and larval development studies. The results indicate that the compound's primary strength is not as an ovicidal agent.
Hookworms : An in vitro egg hatch assay for hookworms found pyrantel pamoate to be inactive. researchgate.net Comparative studies noted that higher half-maximal inhibitory concentration (IC50) values for pyrantel pamoate were needed to inhibit egg hatching in field isolates of hookworm compared to the laboratory strain Ancylostoma ceylanicum, indicating differential susceptibility. nih.gov
Trichuris muris : In an egg-hatching assay for T. muris, the murine whipworm, pyrantel pamoate demonstrated only moderate to weak inhibitory effects. nih.gov
Ancylostoma ceylanicum : Research showed that pyrantel pamoate had no significant effect on the embryonation of A. ceylanicum eggs and only produced a moderate inhibition of egg hatching, with a reduction of 4.7–41.5%. plos.org
| Parasite Species | Assay Type | Finding | Citation |
| Hookworm (field isolates) | Egg Hatch Assay | Inactive or requires higher concentration than laboratory strains. | researchgate.netnih.gov |
| Trichuris muris | Egg Hatch Assay | Moderate to weak inhibitory effect. | nih.gov |
| Ancylostoma ceylanicum | Egg Hatch Assay | No effect on embryonation; moderate inhibition of hatching. | plos.org |
Direct Parasitostatic and Parasiticidal Effects on Various Life Stages
Studies have confirmed the direct action of pyrantel pamoate on multiple life stages of various parasites, leading to either growth inhibition (parasitostatic) or death (parasiticidal).
Necator americanus : Pyrantel pamoate was shown to inhibit both third-stage larvae and adult N. americanus, with calculated IC50 values of 2.0 mg/mL and 7.6 mg/mL, respectively. medchemexpress.commedchemexpress.com
Ascaris suum : The compound demonstrated inhibitory activity against A. suum. medchemexpress.commedchemexpress.com
Ancylostoma ceylanicum : In contrast, pyrantel pamoate showed lower activity against adult A. ceylanicum worms, with survival rates of 60–95% at a concentration of 100 µg/ml. plos.org Its effect on L3 larvae was moderate, with a calculated IC50 of 90.9 µg/ml. plos.org
Angiostrongylus cantonensis : Pyrantel pamoate was found to be effective in inducing death in L3 larvae of A. cantonensis compared to untreated controls. researchgate.net It also affected the viability of first-stage larvae (L1) in a time- and concentration-dependent manner. frontiersin.org
Trichuris muris : No effect was observed with pyrantel pamoate against T. muris. plos.org
In Vivo Efficacy in Animal Models
In vivo studies using experimentally infected animal models are critical for evaluating a drug's efficacy within a biological system, accounting for factors like metabolism and bioavailability.
Reduction of Parasite Burden in Experimentally Infected Animals
Pyrantel pamoate has demonstrated a significant ability to reduce the number of parasites in infected animals.
Angiostrongylus cantonensis : In a key study using rats experimentally infected with A. cantonensis, a single oral administration of pyrantel pamoate resulted in a significant reduction in worm burden, ranging from 53% to 72%. nih.govusda.govnih.gov The most effective results were seen when the drug was administered 4, 6, and 8 hours post-infection. nih.gov
Ancylostoma ceylanicum : In hamsters infected with the hookworm A. ceylanicum, pyrantel pamoate achieved a worm burden reduction of 87.2% and a worm expulsion rate of 63.4%. plos.orgmedchemexpress.commedchemexpress.com
| Animal Model | Parasite Species | Key Finding | Citation |
| Rat | Angiostrongylus cantonensis | 53–72% reduction in worm burden. | nih.govusda.govnih.gov |
| Hamster | Ancylostoma ceylanicum | 87.2% worm burden reduction; 63.4% worm expulsion rate. | plos.orgmedchemexpress.commedchemexpress.com |
Comparative Efficacy Against Diverse Nematode Species (e.g., Ascaris, Hookworms, Trichuris, Angiostrongylus)
The efficacy of pyrantel pamoate varies considerably across different nematode species.
Ascaris : The compound is consistently reported to be highly effective against Ascaris lumbricoides. bmj.com Studies have frequently documented cure rates of approximately 95% or higher. nih.govajol.infonih.govajol.infoparasitol.kr
Hookworms : Efficacy against hookworms (Ancylostoma and Necator species) is moderate and more variable. A network meta-analysis estimated a cure rate of 49.8%. bmj.com Other studies have reported cure rates ranging from 31% to 85.7%. nih.govajol.infostarworms.orgparahostdis.org In hamsters infected with A. ceylanicum, a worm burden reduction of 87.2% was achieved. plos.org
Trichuris : Pyrantel pamoate generally shows low efficacy against Trichuris trichiura (whipworm) when used as a single agent. bmj.comnih.govnih.gov One study reported no effect against T. muris in mice. plos.org However, a combination of albendazole-pyrantel pamoate showed significantly higher efficacy against T. trichiura in one study, with a cure rate of 81.4% and an egg reduction rate of 99%. oamjms.euresearchgate.net A separate trial did not find the combination to be superior to albendazole (B1665689) alone. nih.gov
Angiostrongylus : In an experimental rat model, pyrantel pamoate was effective as a post-exposure prophylactic against Angiostrongylus cantonensis, significantly reducing the worm burden by 53-72%. nih.govnih.gov
| Nematode Species | General Efficacy | Reported Cure Rate / Efficacy | Citation |
| Ascaris lumbricoides | High | ~95% or higher | bmj.comnih.govajol.infoparasitol.kr |
| Hookworms | Moderate | 31% - 85.7% cure rate; 87.2% worm burden reduction (A. ceylanicum) | plos.orgbmj.comnih.govajol.infostarworms.orgparahostdis.org |
| Trichuris trichiura | Low (as single agent) | Poor; no significant difference from placebo in some studies. | bmj.comnih.govnih.gov |
| Angiostrongylus cantonensis | Moderate | 53-72% worm burden reduction in rats. | nih.govnih.gov |
Strain-Specific Susceptibility and Resistance Phenotypes in Animal Hosts
The effectiveness of Z-Pyrantel Pamoate can be significantly influenced by the specific strain of the parasite and the host animal species. Research has highlighted varying degrees of susceptibility and the emergence of resistance in different experimental settings.
In studies involving canine nematodes, Ancylostoma species have demonstrated low resistance to pyrantel pamoate. uel.brresearchgate.net However, observations in dogs artificially infected with A. caninum have suggested potential resistance, with one study noting increased egg production and only a 25.7% reduction in adult worms after treatment. uel.br The first report of anthelmintic resistance in A. caninum to pyrantel occurred in a greyhound imported to New Zealand from Australia. ukvetcompanionanimal.com Subsequent cases were identified in Australia. ukvetcompanionanimal.com Multi-drug resistance, including to pyrantel pamoate, has been confirmed in a greyhound isolate, where pyrantel pamoate yielded an efficacy of only 23%. ukvetcompanionanimal.com It has been noted that pyrantel has been used for a longer period in dogs in Australia compared to other anthelmintics, which may have contributed to the earlier development of resistance. murdoch.edu.au
Toxocara species in dogs have shown a higher degree of resistance to pyrantel pamoate. uel.brresearchgate.net One study reported a fecal egg count reduction test (FECRT) of 93.5% for Toxocara, indicating resistance. uel.br Another study involving naturally infected puppies from greyhound bitches found that a 5 mg/kg dose of pyrantel pamoate resulted in an 83.8% efficacy against T. canis, while a higher dose of 8.3 mg/kg achieved 99.9% efficacy, suggesting a dose-dependent effect on this resistant-prone parasite. murdoch.edu.au
In equine parasites, resistance to pyrantel has been a long-observed issue, particularly in cyathostomins. cabidigitallibrary.org Studies in the Czech Republic demonstrated cyathostomin resistance to pyrantel embonate on a thoroughbred breeding farm, with a fecal egg count reduction of 89.3%. cabidigitallibrary.org However, on other farms in the same study, pyrantel was highly efficacious against cyathostomins. cabidigitallibrary.org Ascarid resistance to pyrantel pamoate has also been noted in North America. cabidigitallibrary.org Conversely, studies have also shown pyrantel products to be effective against ivermectin-resistant ascarid populations. cabidigitallibrary.org The practice of daily administration of pyrantel tartrate in horses has been linked to the development of resistance to pyrantel pamoate. avma.org
In studies with the model intestinal helminth Heligmosomoides polygyrus in mice, pyrantel pamoate was found to be equally effective in clearing parasites in both susceptible (C57BL/6) and resistant (Balb/c) mouse strains. mcgill.canih.gov This suggests that in this specific host-parasite model, the inherent resistance phenotype of the host to the parasite does not alter the efficacy of the drug. mcgill.ca
Research on captive giant pandas has indicated that the nematode Baylisascaris schroederi is suspected to be resistant to pyrantel pamoate. mdpi.com The fecal egg count reduction (FECR) was calculated to be 87.4%, which, according to the World Association for the Advancement of Veterinary Parasitology (WAAVP) criteria, suggests suspected resistance. mdpi.com
In cats, a study on naturally infected animals showed that Ancylostoma tubaeforme may be more resistant to a combination product containing pyrantel pamoate than Ancylostoma braziliense. core.ac.uk
The development of resistance is a significant concern. It has been shown that drug-resistant strains of parasites are unlikely to revert to susceptibility even after long periods without exposure to the anthelmintic. mdpi.com
Table 1: Strain-Specific Susceptibility and Resistance to this compound in Animal Models
| Parasite Species | Host Animal | Susceptibility/Resistance Status | Key Findings | Citations |
|---|---|---|---|---|
| Ancylostoma spp. | Dog | Low Resistance | Generally susceptible, though some resistance has been reported. | uel.brresearchgate.net |
| Ancylostoma caninum | Dog | Resistance Reported | First reported in a greyhound; multi-drug resistance including pyrantel has been confirmed. | ukvetcompanionanimal.com |
| Toxocara spp. | Dog | Resistant | Higher resistance compared to Ancylostoma. Efficacy can be dose-dependent. | uel.brresearchgate.netmurdoch.edu.au |
| Cyathostomins | Horse | Resistance Reported | Long-term issue, with variable efficacy observed across different farms. | cabidigitallibrary.org |
| Ascarids | Horse | Resistance Reported | Resistance noted in North America, though pyrantel can be effective against ivermectin-resistant ascarids. | cabidigitallibrary.org |
| Heligmosomoides polygyrus | Mouse | Susceptible | Effective in both susceptible and resistant mouse strains. | mcgill.canih.gov |
| Baylisascaris schroederi | Giant Panda | Suspected Resistance | FECR of 87.4% suggests emerging resistance. | mdpi.com |
| Ancylostoma tubaeforme | Cat | More Resistant | Appears more resistant than A. braziliense. | core.ac.uk |
Dose-Response Characterization in Experimental Animal Infections
The efficacy of this compound is intrinsically linked to the administered dose, a relationship that has been characterized in various experimental animal models. These studies are crucial for determining the optimal dose required to achieve a desired therapeutic effect against specific parasites.
In hamsters infected with Ancylostoma ceylanicum, a single oral dose of 10 mg/kg of pyrantel pamoate demonstrated moderate activity, resulting in a worm burden reduction of 87.2% and a worm expulsion rate of 63.4%. plos.org In contrast, the same study found no significant effect against Trichuris muris in mice at a dose of 300 mg/kg. plos.org
Studies in cats naturally infected with various helminths have shown a clear dose-dependent efficacy. When tested as part of a combination product, increasing the dose of pyrantel pamoate (along with oxantel (B1663009) pamoate and praziquantel) resulted in higher efficacy against adult worms. core.ac.uk Specifically, doses of 10 mg/kg and 20 mg/kg of pyrantel pamoate (in combination) were highly effective against Ancylostoma spp. and Toxocara cati. core.ac.uk Efficacy against immature stages of Ancylostoma spp. was 13.3% at a lower dose, but increased to 100% and 86.6% at two higher dose levels. core.ac.uk Similarly, for immature Toxocara cati, efficacy increased from 4.7% at the lowest dose to 86.7% at a mid-range dose, although it dropped to 52.3% at the highest dose tested. core.ac.uk
In donkeys, a pyrantel pamoate paste formulation administered at a dosage of 20 mg/kg (equivalent to 6.94 mg/kg of pyrantel base) was efficient, achieving over 95% efficacy in fecal egg count reduction up to day 28 post-treatment. core.ac.uk
Research on the prophylactic potential of pyrantel pamoate against Angiostrongylus cantonensis (rat lungworm) in experimentally infected rats demonstrated a significant reduction in worm burden. nih.govresearchgate.net A single oral dose of 11 mg/kg administered between 0 and 8 hours post-infection reduced the worm burden by 53–72%. nih.gov The most effective time for administration was found to be 4, 6, and 8 hours post-infection. nih.gov
In studies on peafowl, a dose of 0.1 ml/kg body weight of pyrantel pamoate resulted in the elimination of 29.22%, 50.15%, and 78.11% of helminths on days 3, 7, and 10 post-treatment, respectively, showing a time-dependent effect following a single dose. nexusacademicpublishers.com
The treatment of pinworms (Leidynema appendiculata) in Dubia roaches for the purpose of preventing pseudoparasitism in insectivorous animals showed a concentration-dependent response. mdpi.com Gel diets containing pyrantel pamoate at concentrations of approximately 3.5 mg/g, 14.0 mg/g, 26.0 mg/g, and 35.0 mg/g all led to a reduction in pinworm ova and adult worms, with higher concentrations showing a more significant effect. mdpi.com
Table 2: Dose-Response of this compound in Experimental Animal Models
| Host Animal | Parasite Species | Dose | Efficacy Outcome | Citations |
|---|---|---|---|---|
| Hamster | Ancylostoma ceylanicum | 10 mg/kg | 87.2% worm burden reduction | plos.org |
| Mouse | Trichuris muris | 300 mg/kg | <10% worm burden reduction | plos.org |
| Cat | Ancylostoma spp., Toxocara cati | 10 mg/kg & 20 mg/kg | Highly effective | core.ac.uk |
| Cat | Immature Ancylostoma spp. | Increasing doses | 13.3% to 100% efficacy | core.ac.uk |
| Donkey | Strongyles | 20 mg/kg | >95% fecal egg count reduction | core.ac.uk |
| Rat | Angiostrongylus cantonensis | 11 mg/kg | 53-72% worm burden reduction | nih.govresearchgate.net |
| Peafowl | Gastrointestinal Helminths | 0.1 ml/kg | 78.11% elimination by day 10 | nexusacademicpublishers.com |
| Dubia Roach | Leidynema appendiculata | 3.5 - 35.0 mg/g in diet | Concentration-dependent reduction | mdpi.com |
Interactions with Other Anthelmintic Compounds in Research Models
The investigation of this compound in combination with other anthelmintic agents in research models has revealed a spectrum of interactions, ranging from synergistic and additive to antagonistic effects. These studies are critical for developing effective combination chemotherapy strategies, particularly in the face of growing anthelmintic resistance.
Conversely, the combination of pyrantel pamoate and oxantel pamoate has been shown to be effective against a range of parasites. scielo.org.mx While this combination was found to be ineffective against Ancylostoma ceylanicum and Necator americanus, it demonstrated a synergistic and lethal effect on the cestode Dipylidium caninum in an in vitro model, achieving 100% mortality. scielo.org.mxnih.gov This highlights that the nature of the interaction can be highly parasite-specific.
The combination of pyrantel pamoate with praziquantel (B144689) and febantel (B1672320) is a common formulation. Research has also explored triple-drug therapy with albendazole plus oxantel pamoate plus pyrantel pamoate, which has shown a broad spectrum of activity against soil-transmitted helminth infections in clinical trials. medicinenet.com
There is also evidence of interactions at the pharmacological level. For instance, piperazine (B1678402) is known to have a mild interaction with pyrantel pamoate. Piperazine acts as a flaccid paralyzing agent on worms, which is an antagonistic action to the depolarizing neuromuscular blockade caused by pyrantel. Therefore, it is generally recommended that these two drugs not be administered together.
Table 3: Interactions of this compound with Other Anthelmintics in Research Models
| Interacting Compound | Parasite Model | Type of Interaction | Outcome | Citations |
|---|---|---|---|---|
| Albendazole | Trichuris muris | Antagonistic | Reduced efficacy in vivo. | researchgate.net |
| Mebendazole | Trichuris muris | Antagonistic | Reduced efficacy in vivo. | researchgate.net |
| Levamisole (B84282) | Trichuris muris | Antagonistic | Reduced efficacy in vivo. | researchgate.net |
| Ivermectin | Trichuris muris | Antagonistic | Reduced efficacy in vivo. | researchgate.net |
| Oxantel Pamoate | Dipylidium caninum | Synergistic | 100% mortality in vitro. | scielo.org.mx |
| Oxantel Pamoate | A. ceylanicum, N. americanus | Ineffective | Combination showed limited potential. | scielo.org.mx |
| Piperazine | General | Antagonistic | Opposing mechanisms of action on worm paralysis. |
Analytical Methodologies for Z Pyrantel Pamoate Research
Chromatographic Techniques for Quantification
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Z-Pyrantel Pamoate. Its ability to separate the analyte from complex mixtures makes it ideal for quantification in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound. Various reversed-phase (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for routine quality control. pharmascholars.cominnovareacademics.in These methods are designed to be simple, rapid, accurate, and precise for the estimation of Pyrantel (B1679900) Pamoate, often in combination with other active pharmaceutical ingredients. innovareacademics.injddtonline.info
The development of a robust HPLC method involves the careful selection and optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. C18 columns are frequently utilized as the stationary phase for the separation of Pyrantel Pamoate. innovareacademics.injddtonline.infoijpsr.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pharmascholars.comijpsr.com The pH of the aqueous phase is often adjusted to achieve optimal separation and peak shape. ijpsr.com
Detection is commonly performed using a UV detector at a wavelength where Pyrantel Pamoate exhibits significant absorbance, with wavelengths around 220 nm, 240 nm, 286 nm, and 311 nm being reported. pharmascholars.cominnovareacademics.inijpsr.com The retention time for Pyrantel Pamoate varies depending on the specific chromatographic conditions but is typically in the range of 1.6 to 6 minutes, allowing for rapid analysis. pharmascholars.cominnovareacademics.inijpsr.com
Validation of these HPLC methods encompasses several key parameters to demonstrate their reliability. Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response, with correlation coefficients (r²) typically exceeding 0.99. innovareacademics.inijpsr.com Accuracy is confirmed through recovery studies, with percentage recoveries generally expected to be within 98-102%. innovareacademics.in Precision, evaluated through intraday and interday analysis, is demonstrated by low relative standard deviation (RSD) values, usually less than 2%. pharmascholars.cominnovareacademics.in Specificity is shown by the method's ability to resolve the analyte peak from potential interferences from excipients or degradation products. innovareacademics.in Furthermore, the limits of detection (LOD) and quantification (LOQ) are determined to establish the method's sensitivity. pharmascholars.com
Below are examples of chromatographic conditions and validation parameters from different developed HPLC methods for Pyrantel Pamoate.
Table 1: Examples of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 innovareacademics.in | Method 2 | Method 3 ijpsr.com |
|---|---|---|---|
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) | C18 column (250 x 4.6mm, 5µm) | Hypersil BDS C18 (150 × 4.6 mm, 5 µ) |
| Mobile Phase | Water: Acetonitrile (20: 80) | Phosphate Buffer (0.05M, pH 3.0): Acetonitrile (60:40% v/v) | Acetonitrile: Phosphate buffer (gradient) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.0 ml/min |
| Detection Wavelength | 220 nm | 240 nm | 286 nm |
| Retention Time | 1.697 min | 5.970 min | 4.5 min |
Table 2: Validation Summary for HPLC Methods
| Validation Parameter | Method 1 innovareacademics.in | Method 2 | Method 3 ijpsr.com |
|---|---|---|---|
| Linearity Range (µg/ml) | 20–60 | 18–54 | 25–150 |
| Correlation Coefficient (r²) | 0.998 | Not Specified | 0.999 |
| Accuracy (% Recovery) | 98.44 – 100.35 | 99.77 ± 0.490 | Not Specified |
| Precision (% RSD) | < 2% | < 2% | Not Specified |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for the quantification of this compound, particularly in complex biological matrices. This technique combines the separation power of HPLC with the mass analysis capability of mass spectrometry.
An HPLC-MS/MS method has been developed for the simultaneous quantification of Pyrantel Pamoate along with other veterinary drugs. semanticscholar.org In such methods, chromatographic separation is typically achieved on a C8 or C18 column using an isocratic or gradient elution with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing additives such as formic acid and ammonium (B1175870) formate (B1220265) to facilitate ionization. semanticscholar.org
Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to Pyrantel is then selected and fragmented to produce characteristic product ions. The quantification is performed by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which provides high selectivity and reduces matrix interference. The validation of LC-MS/MS methods includes parameters such as linearity, precision, accuracy, and recovery, demonstrating the method's reliability for its intended purpose. semanticscholar.org
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly sensitive and rapid method for the determination of this compound.
A UPLC-MS/MS method has been developed and validated for the simultaneous quantification of pyrantel and other anthelmintic drugs in dog plasma. dntb.gov.uanih.gov This method employs a UPLC BEH C18 column with a gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water. dntb.gov.uanih.gov Detection is carried out using a mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. dntb.gov.uanih.gov The standard curves for pyrantel have shown excellent linearity over the concentration range of 4–240 ng/mL with correlation coefficients greater than 0.99. dntb.gov.uanih.gov The method demonstrated good precision (intra- and inter-batch precision from 1.08% to 14.26%) and accuracy (90.66% to 110.28%). dntb.gov.uanih.gov The total run time for the analysis is short, typically around 9.0 minutes, making it suitable for high-throughput analysis, such as in bioequivalence studies. dntb.gov.uanih.gov
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques are valuable tools for the analysis of this compound, providing information on its structure, purity, and concentration.
Ultraviolet (UV) spectroscopy is a simple and cost-effective method used for the quantification of this compound. The principle of this method is based on the measurement of the absorbance of UV radiation by the analyte at a specific wavelength. Pyrantel Pamoate has characteristic UV absorption maxima that can be used for its determination.
In the context of HPLC, UV detectors are the most common type used for the quantification of Pyrantel Pamoate, with detection wavelengths typically set between 220 nm and 311 nm. pharmascholars.cominnovareacademics.in Stand-alone UV spectrophotometric methods have also been developed. For instance, a method involving the measurement of UV absorbance spectra of Pyrantel Pamoate in a mixture of methanol and acetonitrile has been reported. researchgate.net These methods are validated for linearity, accuracy, and precision as per ICH guidelines. researchgate.net While not as selective as chromatographic methods, UV spectroscopy serves as a useful tool for routine quality control analysis of bulk drug and simple formulations where interference from excipients is minimal.
Infrared (IR) spectroscopy is a powerful technique for the identification and structural elucidation of compounds. The IR spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize Pyrantel Pamoate, with the observed absorption bands in the spectrum corresponding to the vibrational modes of its functional groups. researchgate.netresearchgate.net The Japanese Pharmacopoeia includes an infrared reference spectrum for Pyrantel Pamoate, which can be used for identification purposes. mhlw.go.jp
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a variant of IR spectroscopy that is particularly useful for the analysis of solid, powdered samples with minimal sample preparation. wikipedia.orgyoutube.com This technique measures the diffusely scattered infrared light from the sample's surface. youtube.comyoutube.com A multivariate calibration method based on diffuse reflectance mid-infrared spectroscopy has been developed for the direct and simultaneous determination of Pyrantel Pamoate, Praziquantel (B144689), and Febantel (B1672320) in commercial tablets. nih.gov This method involved selecting specific spectral regions and using a partial least squares (siPLS) model for quantification. nih.gov The DRIFTS method was validated for trueness, precision, and linearity, and the results were found to be in agreement with those obtained by HPLC methods. nih.gov The significant advantage of the DRIFTS method is that it is rapid, non-destructive, and does not require the use of solvents. youtube.comnih.gov
Method Validation and Performance Characteristics in Research Matrices
The validation of analytical methods is a critical process in pharmaceutical research to ensure that the measurements are reliable, accurate, and reproducible. For this compound, various chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated according to guidelines from the International Conference on Harmonisation (ICH). pharmascholars.cominnovareacademics.inijpsr.com These validation studies confirm that the methods are suitable for their intended purpose, which includes the quantitative determination of the compound in bulk drug and pharmaceutical formulations. innovareacademics.in
Method validation for this compound quantification consistently involves the assessment of linearity, precision, and accuracy to establish the performance of the analytical procedure. ijpsr.com
Linearity is determined by analyzing a series of standard solutions at different concentrations. The response of the analytical instrument (e.g., peak area in a chromatogram) is plotted against the concentration of the analyte. For a method to be considered linear, this relationship should be directly proportional, which is typically demonstrated by a high correlation coefficient (r²), ideally close to 0.999. ijpsr.com Studies on this compound have demonstrated excellent linearity over various concentration ranges. For instance, one RP-HPLC method showed linearity in the concentration range of 18-54 µg/ml with a correlation coefficient of 0.999. Another study established a linear range of 25-150 µg/mL, also with a correlation coefficient of 0.999. ijpsr.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmascholars.com For this compound, validated methods show low RSD values, typically less than 2%, indicating high precision. pharmascholars.com One study reported intra-day and inter-day precision RSD values for pyrantel pamoate ranging from 0.608% to 0.818% and 0.571% to 0.985%, respectively.
Accuracy is the measure of how close the experimental value is to the true value. It is often assessed through recovery studies, where a known amount of the pure drug is added to a sample matrix and the amount recovered is measured. pharmascholars.com High recovery percentages indicate an accurate method. For this compound, accuracy studies have consistently shown high recovery rates. One HPLC method demonstrated a recovery of 99.77 ± 0.490%. Another study reported percentage recoveries of 99.29%. pharmascholars.com A high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method showed a recovery range of 93.26% to 101.36%. researchgate.net
Table 1: Summary of Linearity, Precision, and Accuracy Data for this compound Analytical Methods
| Parameter | Method | Findings | Reference |
|---|---|---|---|
| Linearity | RP-HPLC | Concentration Range: 30-180 µg/mL | pharmascholars.com |
| RP-HPLC | Concentration Range: 20–60 μg/ml; r² = 0.998 | innovareacademics.in | |
| RP-HPLC | Concentration Range: 18-54 µg/ml; r² = 0.999 | ||
| RP-HPLC | Concentration Range: 25-150 µg/mL; r² = 0.999 | ijpsr.com | |
| Precision (%RSD) | HPLC-MS/MS | Intra-day & Inter-day RSD <5% | researchgate.net |
| RP-HPLC | Intra-day: 0.608-0.818%; Inter-day: 0.571-0.985% | ||
| Accuracy (% Recovery) | RP-HPLC | 99.29% | pharmascholars.com |
| RP-HPLC | 98.44% to 100.35% | innovareacademics.in | |
| HPLC-MS/MS | 93.26% to 101.36% | researchgate.net |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics for analytical methods, especially in the context of biological samples where analytes may be present at very low concentrations. researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.gov
For this compound, these limits are determined as part of the method validation process. pharmascholars.com Different analytical techniques yield different levels of sensitivity. Spectrophotometric methods, for example, have been reported with an LOD of 0.02 μg/mL and an LOQ of 0.05 μg/mL for pyrantel pamoate. pharmascholars.com However, for analyzing biological matrices, more sensitive methods like HPLC-MS/MS are often required. bioanalysis-zone.com A validated HPLC-MS/MS method for the determination of pyrantel in combination with other drugs reported a significantly lower LOD of 0.10 ng/mL and an LOQ of 0.25 ng/mL. researchgate.net The low LOQ of this method demonstrates its high sensitivity, making it suitable for bioanalytical applications such as pharmacokinetic studies where trace amounts of the drug need to be accurately measured in plasma or other biological fluids. researchgate.net
Table 2: LOD and LOQ for this compound in Different Analytical Methods
| Parameter | Method | Limit Value | Reference |
|---|---|---|---|
| LOD | Spectrophotometry | 0.02 µg/mL | pharmascholars.com |
| HPLC-MS/MS | 0.10 ng/mL | researchgate.net | |
| LOQ | Spectrophotometry | 0.05 µg/mL | pharmascholars.com |
Bioanalytical Method Development for Pharmacokinetic Studies
Bioanalytical methods are fundamental for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. onlinepharmacytech.info The development of these methods for this compound focuses on creating a reliable procedure to quantify the drug and its metabolites in biological fluids like plasma, serum, or urine. onlinepharmacytech.info The primary goal is to ensure the method is selective, sensitive, accurate, and reproducible over the concentration range expected in the in-vivo study. nih.gov
The development process typically involves several key stages. onlinepharmacytech.info First is the optimization of the sample preparation technique to efficiently extract this compound from the complex biological matrix, removing interfering endogenous substances. semanticscholar.org Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. onlinepharmacytech.info
The next stage involves selecting and optimizing the analytical technique. Due to its high sensitivity and selectivity, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalytical studies. bioanalysis-zone.com Method development for LC-MS/MS includes optimizing chromatographic conditions (column type, mobile phase composition, flow rate) to achieve good separation and peak shape, as well as tuning the mass spectrometer parameters to ensure sensitive and specific detection of the parent drug and its metabolites. researchgate.netonlinepharmacytech.info
Stability of the analyte in the biological matrix is a critical consideration throughout the process, from sample collection to final analysis. sci-hub.se The stability of this compound must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures, to ensure that the measured concentration accurately reflects the concentration in the sample at the time of collection. semanticscholar.org Once developed, the method undergoes a rigorous validation process as described in the previous sections to confirm its suitability for supporting pharmacokinetic research.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Albendazole (B1665689) |
| Ammonium Formate |
| Febantel |
| Formic Acid |
| Ivermectin |
| Methanol |
| Orthophosphoric Acid |
| Praziquantel |
| Potassium Dihydrogen Orthophosphate |
Advanced Formulation Research and Delivery System Innovation for Z Pyrantel Pamoate
Research into Physicochemical Properties Influencing Formulation Performance
The formulation of Z-Pyrantel Pamoate is fundamentally influenced by its physicochemical properties, particularly its solubility. As a salt of pyrantel (B1679900) and pamoic acid, its solubility profile is a key determinant of its behavior in both aqueous and non-aqueous environments. Research indicates that this compound is a yellow to tan crystalline powder. nihs.go.jpchemicalbook.com Its solubility is generally low in water and many common organic solvents, a characteristic that is intentionally utilized in formulation design. chemicalbook.comchemicalbook.commsdvetmanual.comdrugbank.com The poor water solubility of the pamoate salt form is advantageous as it minimizes absorption from the gastrointestinal tract, allowing the compound to exert its effects locally within the large intestine. msdvetmanual.comdrugbank.com
The compound is practically insoluble in water, ethyl acetate, and diethyl ether. nihs.go.jp It exhibits very slight solubility in methanol (B129727) and ethanol (B145695) (95%) and is sparingly soluble in N,N-dimethylformamide. nihs.go.jp However, it is noted as being soluble in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comchemicalbook.com The pamoate ion itself, derived from pamoic acid, can be used as a counter-ion to increase drug solubility in some contexts through hydrogen bonding, though in the case of pyrantel, the resulting salt has very low water solubility. pjoes.comresearchgate.net Studies on the interaction of this compound with substances like synthetic birnessite (a manganese oxide) show that the transformation of the pamoate moiety can affect the solubility and sorption of the pyrantel base. pjoes.com
Below is a table summarizing the reported solubility of this compound in various research media.
Table 1: Solubility of this compound in Various Media
| Solvent | Reported Solubility | Citation(s) |
|---|---|---|
| Water | Practically insoluble; <0.1 g/100 mL | nihs.go.jpchemicalbook.comscbt.com |
| Dimethyl Sulfoxide (DMSO) | Soluble; < 0.1 g/100ml | chemicalbook.comchemicalbook.commoehs.com |
| N,N-Dimethylformamide | Sparingly soluble | nihs.go.jp |
| Methanol | Very slightly soluble; Practically insoluble | nihs.go.jpchemicalbook.com |
| Ethanol (95%) | Very slightly soluble | nihs.go.jp |
| Ethyl Acetate | Practically insoluble | nihs.go.jp |
| Diethyl Ether | Practically insoluble | nihs.go.jp |
Development of Novel Drug Delivery Systems for Targeted Action
To enhance the efficacy and control the delivery of this compound, researchers are exploring novel drug delivery systems. These innovations aim to ensure the compound reaches its intended site of action in a controlled manner, which is crucial for a drug designed for localized activity in the gastrointestinal tract.
Microencapsulation is a technique that involves enclosing micron-sized particles of a substance within an inert shell, which can protect the core material and control its release. psu.edu This approach offers the potential to create tailored release profiles for drugs like this compound. nih.gov
Nanoparticle-based delivery systems are also a significant area of research for drugs with poor water solubility. frontiersin.org Technologies such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles are being investigated to improve the delivery of various antiparasitic agents. nih.govimpactfactor.orgnih.gov For this compound, nanoparticulate formulations could offer improved stability and controlled release. google.com Research into long-acting nanoparticulate formulations has identified this compound as a candidate for encapsulation into spherical matrix-type particles with diameters under 500 nm, potentially improving its application profile. google.com
Controlled-release systems are designed to release a drug at a predetermined rate, for a specific duration, or at a specific location. For this compound, this is particularly relevant for targeting the colon.
One area of investigation involves loading this compound onto zeolites, which are microporous crystalline solids. Research has shown that using zeolite Y as a carrier can create a slow-release system for the compound. researchgate.netresearchgate.net This approach was found to prolong drug delivery within the therapeutic range, potentially enhancing efficacy compared to the administration of the pure drug alone. researchgate.net
Another experimental approach is the development of pH-sensitive tablets designed for colon-specific delivery. ijpbs.com In one study, formulations were created using natural polymers like Okra Gum, Tamarindus Indica, and Gum Kondagogu. ijpbs.com The goal was to develop a tablet that minimizes drug release in the acidic environment of the stomach and the upper small intestine but maximizes release in the proximal colon. One optimized formulation demonstrated minimal release in the initial hours, followed by maximum release over 24 hours, indicating successful pH-dependent, colon-targeted control. ijpbs.com
Impact of Formulation on Pharmacokinetic Parameters in Research Models
The formulation of this compound has a direct and significant impact on its pharmacokinetic profile, particularly its systemic absorption. Since the intended site of action is the gastrointestinal tract, low systemic absorption is often a desirable feature, which is achieved through the use of the poorly soluble pamoate salt. msdvetmanual.com
Comparative studies in animal models have quantified the differences between various formulations. A study in donkeys compared the pharmacokinetics of this compound administered as a paste versus a granule formulation. core.ac.uknih.gov The results showed that the paste formulation led to significantly lower systemic exposure. The maximum plasma concentration (Cmax) for the paste was 0.09 µg/mL, compared to 0.21 µg/mL for the granule formulation. Similarly, the area under the curve (AUC), which represents total drug exposure, was less than half for the paste (2.65 µg·h/mL) compared to the granules (5.60 µg·h/mL). nih.gov
Research in cats, using a combination tablet, also highlighted the very limited absorption of Z-Pyrantel as a pamoate salt. researchgate.netnih.gov After oral administration, the plasma concentrations of pyrantel were low, with a mean Cmax of 0.11 µg/mL reached at a Tmax of 1.91 hours. nih.gov This low absorption suggests the compound remains in the gastrointestinal tract to act on resident parasites. nih.gov A study in healthy human subjects comparing tablet and suspension formulations also found no statistically significant difference in bioavailability between the forms, though large inter-subject variations in absorption were noted. nih.gov
The table below summarizes key pharmacokinetic parameters from these research models.
Table 2: Impact of Formulation on this compound Pharmacokinetic Parameters in Research Models
| Research Model | Formulation | Cmax (mean) | Tmax (mean) | AUC (mean) | Terminal Half-life (t1/2) (mean) | Citation(s) |
|---|---|---|---|---|---|---|
| Donkeys | Paste | 0.09 µg/mL | 14.86 h | 2.65 µg·h/mL | 12.39 h | nih.gov |
| Donkeys | Granule | 0.21 µg/mL | 14.00 h | 5.60 µg·h/mL | 14.86 h | nih.gov |
| Cats | Oral Tablet | 0.11 µg/mL | 1.91 h | Not Reported | 1.36 h | nih.gov |
| Humans | Tablet | 37.56 ng/mL | 2.02 h | 81.01 h·ng/mL | Not Reported | nih.gov |
| Humans | Suspension | 35.89 ng/mL | 2.05 h | 94.59 h·ng/mL | Not Reported | nih.gov |
Toxicological Investigations of Z Pyrantel Pamoate at the Cellular and Mechanistic Level
In Vitro Cytotoxicity Studies on Mammalian Cell Lines
Research into the specific cytotoxic effects of Z-Pyrantel Pamoate on mammalian cell lines is not extensively detailed in publicly available scientific literature. Much of the existing research focuses on its anthelmintic properties and efficacy against parasites. However, studies on related compounds and the broader class of anthelmintics provide some insight into potential cytotoxic mechanisms.
Assessment of Cell Viability and Proliferation
Direct and comprehensive studies detailing the impact of this compound on the viability and proliferation of various mammalian cell lines are limited. General cytotoxicity is a crucial aspect of in vitro genotoxicity assays, where maximum test concentrations are often determined by the compound's effect on cell survival. nih.gov The methods to assess this can vary, from trypan blue exclusion to more quantitative measures like cloning efficiency and cell growth rate. nih.gov
While specific data for this compound is scarce, a study on the viability of Trypanosoma cruzi parasites showed that a 10 μM concentration of Pyrantel (B1679900) Pamoate resulted in approximately 60.1% parasite viability after 48 hours of incubation. frontiersin.org It is important to note that this study was conducted on a protozoan parasite and not on mammalian cells, thus the results are not directly transferable.
For context, a related anthelmintic, Pyrvinium Pamoate, has been studied for its anti-cancer properties and has demonstrated significant effects on the cell viability of human colorectal cancer cell lines.
Table 1: In Vitro Cytotoxicity of Pyrvinium Pamoate on Colorectal Cancer Cell Lines
| Cell Line | IC50 (72h Exposure) |
| HCT116 | 74.95 nM |
| HT29 | 188.20 nM |
| RKO | 136.70 nM |
| NCM460 (non-cancerous) | 248.90 nM |
| Data sourced from a study on Pyrvinium Pamoate, a different anthelmintic compound. nih.gov |
This data indicates that Pyrvinium Pamoate can inhibit cell viability in a concentration-dependent manner. nih.gov However, without specific studies on this compound, it is not possible to definitively state its cytotoxic profile against mammalian cells.
Induction of Apoptosis and Necrosis Pathways
The mechanisms by which this compound might induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in mammalian cells are not well-documented. Apoptosis and necrosis are distinct processes characterized by specific morphological and biochemical changes. musculoskeletalkey.comnih.gov Apoptosis involves cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies, mediated by enzymes called caspases. nih.gov Necrosis, in contrast, is often a result of acute cellular injury and involves cell swelling and lysis, which can trigger an inflammatory response. musculoskeletalkey.com
Studies on the related compound, Pyrvinium Pamoate, have shown that it can induce both apoptosis and autophagy in pancreatic cancer cells. researchgate.net This is associated with DNA damage and the inhibition of cell survival pathways. researchgate.net In the absence of specific research on this compound, it is unknown whether it would engage similar cell death pathways in mammalian cells.
Mechanistic Studies of Non-Target Cellular Interactions
Effects on Mammalian Neuromuscular Junctions (in isolated tissue/cell models)
The primary mechanism of action of pyrantel as an anthelmintic is its function as a cholinergic agonist, leading to the spastic paralysis of susceptible nematodes. nih.govunl.edu This effect is mediated through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ). nih.govunl.edu While this action is more potent in nematodes, pyrantel also exhibits effects on mammalian neuromuscular junctions.
A key study investigating the effects of pyrantel on an isolated rat hemidiaphragm preparation provides significant insights into its interaction with mammalian NMJs. The research demonstrated that pyrantel induces a dose- and time-dependent decrease in nerve-evoked muscle twitches. nih.gov This inhibitory effect was more pronounced at higher frequencies of nerve stimulation. nih.gov
Mechanistically, pyrantel was found to depolarize the end-plate regions of the muscle fibers in the rat hemidiaphragm. nih.gov This depolarizing action is consistent with its role as a nicotinic agonist. The effects of pyrantel on the rat diaphragm were blocked by d-tubocurarine, a known nicotinic antagonist, further confirming its site of action. nih.gov
Table 2: Effects of Pyrantel on Isolated Rat Hemidiaphragm Preparation
| Parameter | Observation | Reference |
| Nerve-Evoked Twitches | Dose- and time-dependent reduction | nih.gov |
| Effect of Stimulation Frequency | Twitch depression exacerbated at higher frequencies (0.5 to 50 Hz) | nih.gov |
| Muscle Fiber Membrane Potential | Depolarization of end-plate regions | nih.gov |
| Interaction with Antagonists | Depolarizing action blocked by d-tubocurarine | nih.gov |
These findings indicate that while pyrantel is selective for nematode nAChRs, it can also act as a neuromuscular blocking agent in mammals by causing sustained depolarization at the motor end-plate. nih.gov
Identification of Potential Off-Target Molecular Interactions
Beyond its primary target of nicotinic acetylcholine receptors, there is evidence to suggest potential off-target molecular interactions for the components of this compound.
One significant finding is that pamoic acid, the salt form of pyrantel in this formulation, has been identified as a potent agonist for G-protein coupled receptor 35 (GPR35). researchgate.net GPR35 is an orphan receptor that is expressed in various tissues, and its activation has been linked to several physiological processes. This interaction is considered an off-target effect as pamoic acid is generally regarded as an inactive component of the drug formulation. researchgate.net
Additionally, at higher concentrations, pyrantel itself has been noted to have weak anticholinesterase effects in vertebrate tissues. researchgate.net This could potentially interfere with the normal breakdown of acetylcholine at the synapse, although this effect is considered weak.
Drug interaction databases also provide clues to broader physiological interactions. Pyrantel may interact with various other drugs, suggesting a wider range of effects than just its primary anthelmintic action. drugbank.comdrugs.com For instance, there are documented interactions with other anthelmintics like levamisole (B84282) and piperazine (B1678402), as well as potential for increased CNS depression when combined with certain medications. drugbank.comvcahospitals.com While these are not direct molecular interactions, they underscore the potential for this compound to affect multiple systems.
A study on the off-target effects of various anthelmintics, including combinations with oxantel-pamoate, has highlighted the potential for these drugs to modulate the human gut microbiota. nih.gov While this study did not specifically test this compound alone, it points to a broader ecological impact within the host that is independent of its direct action on host cells.
Table 3: Potential Off-Target Molecular Interactions of Pyrantel Pamoate Components
| Component | Potential Off-Target | Observed Effect | Reference |
| Pamoic Acid | G-protein coupled receptor 35 (GPR35) | Potent agonist activity | researchgate.net |
| Pyrantel | Vertebrate Cholinesterase | Weak inhibitory effects at high concentrations | researchgate.net |
| Pyrantel | Vertebrate Nicotinic Acetylcholine Receptors | Agonist effects leading to neuromuscular block at high concentrations | researchgate.net |
Environmental Fate and Ecotoxicology of Z Pyrantel Pamoate
Environmental Degradation Pathways and Metabolites
The degradation of Pyrantel (B1679900) Pamoate in the environment is influenced by both abiotic and biotic factors. The compound itself is a salt formed by pyrantel and pamoic acid. pjoes.com Studies suggest that the two components can exhibit different behaviors and degradation pathways. pjoes.com
Information on the photolytic degradation of pyrantel suggests a degree of sensitivity to light. pageplace.de Some studies indicate that photolysis can lead to the breakdown of the compound, with reported half-lives as short as 1.5 days under certain conditions. wikimedia.org
Hydrolysis is another key abiotic degradation pathway. At a pH of 5, pyrantel has been shown to hydrolyze with half-lives ranging from 26 to 42 days. wikimedia.org The pamoate portion of the molecule, also known as embonic acid, is susceptible to degradation by manganese oxides, which are naturally present in soils and sediments. pjoes.com In a study using synthetic birnessite (δ-MnO₂), pamoate was oxidized and hydrolyzed into keto naphthalene (B1677914) derivatives. pjoes.com
Biotransformation plays a crucial role in the environmental fate of xenobiotics. For anthelmintics like pyrantel, this involves metabolic processes in organisms that can alter the parent compound. researchgate.net
In soil and water, the degradation of Pyrantel Pamoate can be influenced by microbial activity and interactions with minerals. Manganese oxides, for instance, can contribute to the abiotic removal of micropollutants. pjoes.com In one study, while the pamoate moiety was oxidized by manganese oxide, the pyrantel base was not transformed but instead showed adsorption to the mineral's surface. pjoes.comresearchgate.net The presence of natural organic matter (NOM) in water and soil can inhibit the transformation of pamoate and reduce the adsorption of pyrantel, likely by competing for reactive sites on mineral surfaces and by increasing pyrantel's solubility. pjoes.comresearchgate.net
The metabolism of pyrantel is known to be rapid in treated animals, with metabolites excreted in urine. msdvetmanual.com While specific metabolites in environmental matrices are not extensively detailed in the available literature, it is postulated that degradation of the pyrantel molecule occurs at the thiophene (B33073) moiety and/or the pyrimidine (B1678525) function. pjoes.com One identified hydrolysis product of pyrantel is N-methyl-1,3-propanediamine (NMPA).
Sorption and Mobility in Environmental Compartments
The movement and distribution of Pyrantel Pamoate in the environment are governed by its sorption characteristics. The pamoate salt of pyrantel is poorly soluble in water, which reduces its absorption from the gut in treated animals and influences its environmental mobility. msdvetmanual.comdrugbank.com
Studies have shown that the pyrantel base adsorbs onto soil components, particularly manganese oxides like birnessite. pjoes.com This adsorption, however, can be delayed in the presence of pamoic acid, which increases pyrantel's solubility. pjoes.com Adsorption of pyrantel onto birnessite was observed only after the pamoate component had been transformed. pjoes.comresearchgate.net
The mobility of pyrantel in soil is influenced by the soil's composition, such as its organic matter and clay content. fortunejournals.com Generally, compounds that are strongly adsorbed to soil particles tend to have lower mobility and are less likely to leach into groundwater. fortunejournals.com The presence of natural organic matter can also affect mobility by increasing the solubility of pyrantel. pjoes.com
Table 1: Sorption Parameters for Pyrantel on Birnessite (δ-MnO₂) This interactive table summarizes the findings from a study on pyrantel's interaction with a common soil mineral.
| Parameter | Value | Conditions | Source |
| Adsorption Isotherm Model | Langmuir | pH 5.0, 24-hour contact time | pjoes.com |
| Equilibrium Constant (Kads) | 10.8 (±2.9) L mg⁻¹ | pH 5.0 | pjoes.com |
| Adsorption Capacity | 396.8 (±38.1) mg kg⁻¹ | pH 5.0 | pjoes.com |
| Effect of Natural Organic Matter (NOM) | Reduced pyrantel adsorption | Competition for reactive sites and enhanced pyrantel solubility | pjoes.com |
Ecotoxicological Impact on Non-Target Organisms in Experimental Systems
The release of anthelmintics into the environment can have unintended consequences for non-target species. researchgate.netglos.ac.uk Pyrantel has been flagged as harmful to aquatic life with long-lasting effects. moehs.com
Earthworms are vital for soil health and are often used as bioindicators in ecotoxicological studies. Research has shown that environmentally realistic concentrations of pyrantel can have sub-lethal effects on the earthworm Lumbricus terrestris. glos.ac.uksci-hub.se
In a 12-week study, while mortality rates for earthworms exposed to pyrantel were low (2.5%), their motility was significantly affected. glos.ac.uksci-hub.seresearchgate.net Exposed earthworms exhibited decreased motility, with burrowing times increasing by up to 40% compared to a control group. glos.ac.ukresearchgate.net This effect was dose-dependent, increasing with higher concentrations of pyrantel. glos.ac.uksci-hub.se Observers also noted spastic movements, such as writhing and twisting, in the pyrantel-exposed earthworms. sci-hub.se
Table 2: Ecotoxicological Effects of Pyrantel on the Earthworm Lumbricus terrestris This interactive table details the observed effects of pyrantel exposure on a key soil organism.
| Effect Type | Observation | Concentration Details | Source |
| Lethal Effect (Mortality) | 2.5% mortality over 12 weeks | Environmentally realistic concentrations (79.480 and 397.400 mg kg⁻¹) | glos.ac.ukglos.ac.uksci-hub.se |
| Sub-lethal Effect (Motility) | Up to 40% longer burrowing times compared to control | Effect increased with concentration | glos.ac.uksci-hub.seresearchgate.net |
| Sub-lethal Effect (Behavior) | Spastic movements (writhing, twisting) observed | Noted during motility tests | sci-hub.se |
The potential for pyrantel to contaminate water bodies raises concerns about its impact on aquatic ecosystems. researchgate.net Safety data sheets classify the compound as harmful or very toxic to aquatic life, with long-lasting effects. moehs.commsd.com
Aquatic mesocosm studies, which are controlled, semi-natural experimental systems, are used to assess the effects of chemicals on aquatic communities. nih.govmdpi.com While specific mesocosm studies focusing solely on pyrantel are not prevalent in the searched literature, the general consensus from regulatory information is that release into the environment should be avoided due to its aquatic toxicity. moehs.commsd.com The ecotoxic effects of pyrantel are thought to be low compared to some other anthelmintics, but data remains limited. researchgate.net
Future Directions and Emerging Research Avenues for Z Pyrantel Pamoate
Exploration of Novel Parasite Targets and Resistance Mitigation Strategies
The primary mechanism of action for pyrantel (B1679900) is the stimulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the worms. nih.govpatsnap.com Future research must delve deeper into the diversity of these receptors across different parasite species and life cycle stages. nih.govscielo.org.mx Identifying novel, parasite-specific nAChR subtypes could pave the way for the development of more targeted and potent pyrantel analogs. nih.govekb.eg For instance, studies have already highlighted the differential sensitivity of various nAChR subtypes to pyrantel and its derivatives, such as oxantel (B1663009), suggesting that tailored approaches could be more effective against specific parasites like Trichuris spp. scielo.org.mxresearchgate.net
A critical area of focus is the elucidation and circumvention of resistance mechanisms. While pyrantel resistance is a growing concern, the molecular basis is not fully understood. cambridge.org Research should prioritize identifying the specific genetic mutations in nAChR subunits and other potential targets that confer resistance. Strategies to mitigate resistance could include the development of compounds that can overcome these resistance mechanisms or the implementation of drug rotation and combination therapies. nih.govnih.gov Maintaining a proportion of the worm population unexposed to the drug, known as "refugia," is another crucial strategy to slow the development of resistance by preserving susceptible genes in the parasite population. nih.govmsdvetmanual.com
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance and Efficacy Studies
The advent of "omics" technologies offers unprecedented opportunities to investigate the complex interactions between Z-Pyrantel Pamoate and its target parasites at a molecular level. researchgate.netnih.gov These high-throughput methods can provide a comprehensive understanding of the mechanisms underlying drug efficacy and resistance.
Genomics: Whole-genome sequencing of susceptible and resistant parasite strains can pinpoint specific genes and mutations associated with pyrantel resistance. researchgate.net This information is invaluable for developing molecular diagnostic tools to monitor the spread of resistance and for designing novel drugs that can bypass these resistance mechanisms. cambridge.orgresearchgate.net
Proteomics: This involves the large-scale study of proteins. libretexts.org By comparing the proteomes of parasites before and after treatment with this compound, researchers can identify proteins that are differentially expressed. libretexts.orgbiochemjournal.com This can reveal novel drug targets and biomarkers for drug efficacy. libretexts.org
Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. frontiersin.org Studying the metabolic changes in parasites upon exposure to this compound can shed light on the drug's impact on vital metabolic pathways and potentially identify new targets for synergistic drug combinations. frontiersin.orgfrontiersin.org
The integration of these omics platforms can provide a holistic view of the parasite's response to this compound, accelerating the discovery of new therapeutic strategies. mdpi.com
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Application in this compound Research | Potential Outcomes |
| Genomics | Identification of genes and mutations associated with resistance. | Development of molecular diagnostics for resistance monitoring; discovery of new drug targets. cambridge.orgresearchgate.netresearchgate.net |
| Proteomics | Analysis of protein expression changes in response to drug exposure. | Identification of novel drug targets and biomarkers of efficacy. libretexts.orgbiochemjournal.com |
| Metabolomics | Study of metabolic alterations in parasites after treatment. | Elucidation of drug impact on metabolic pathways; identification of targets for synergistic therapies. frontiersin.orgfrontiersin.org |
Integration of Computational Modeling and In Silico Approaches in Drug Design
Computational modeling and in silico approaches are revolutionizing drug discovery and development by providing cost-effective and time-efficient methods to predict and analyze molecular interactions. asianjpr.comresearchgate.net For this compound, these techniques can be instrumental in several areas:
Molecular Docking: This technique predicts the binding affinity and orientation of a ligand (like pyrantel) to its target receptor (nAChR). researchgate.net In silico docking studies can help rationalize the selectivity of pyrantel analogs for different nAChR subtypes and guide the design of new, more potent compounds. patsnap.com
Virtual Screening: Large chemical libraries can be virtually screened to identify novel compounds that are predicted to bind to parasite-specific targets. asianjpr.com This can significantly accelerate the initial stages of drug discovery.
Pharmacokinetic Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its analogs. mdpi.com This can help in optimizing the drug's formulation and delivery to ensure it reaches the target parasites in effective concentrations.
By integrating computational approaches with experimental validation, researchers can streamline the drug design process and increase the likelihood of developing successful new anthelmintics. researchgate.net
Repurposing and Synergistic Research with Other Therapeutic Agents
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for developing new treatment options. nih.gov Research into repurposing other approved drugs for anthelmintic activity, potentially in combination with this compound, could uncover novel treatment strategies. bmj.comnih.gov
Furthermore, synergistic research, which explores the enhanced efficacy of combining two or more drugs, is a critical area of investigation. conicet.gov.ar Studies have already explored the effects of combining pyrantel with other anthelmintics like febantel (B1672320), levamisole (B84282), and ivermectin. conicet.gov.arcabidigitallibrary.orgresearchgate.net While some combinations have shown synergistic or additive effects against certain parasites, others have demonstrated antagonism. conicet.gov.arresearchgate.net For example, a combination of levamisole and pyrantel pamoate showed synergistic behavior against Trichuris murisex vivo. conicet.gov.ar In contrast, combinations of albendazole-pyrantel pamoate and mebendazole-pyrantel pamoate were found to be antagonistic in vivo against the same parasite. researchgate.net A deeper understanding of the pharmacological interactions between these drugs is essential to develop effective combination therapies that can broaden the spectrum of activity and combat resistance. nih.govconicet.gov.ar
Table 2: Investigated Combinations of Pyrantel Pamoate with Other Anthelmintics
| Combination | Parasite Model | Observed Effect | Reference |
| Pyrantel embonate + Febantel | Ancylostoma caninum | Synergistic/Additive | cabidigitallibrary.org |
| Levamisole + Pyrantel pamoate | Trichuris muris (ex vivo) | Synergistic | conicet.gov.ar |
| Albendazole (B1665689) + Pyrantel pamoate | Trichuris muris (in vivo) | Antagonistic | researchgate.net |
| Mebendazole + Pyrantel pamoate | Trichuris muris (in vivo) | Antagonistic | researchgate.net |
| Ivermectin + Pyrantel pamoate | Trichuris muris (in vivo) | Antagonistic | researchgate.net |
Advanced Preclinical Model Development for this compound Research
The development and utilization of more sophisticated preclinical models are crucial for accurately evaluating the efficacy and mechanisms of action of this compound. While rodent models for human intestinal nematodes like Ancylostoma ceylanicum, Necator americanus, and Trichuris muris are valuable, there is a need for models that more closely mimic human infections and the complex host-parasite interactions. plos.org
The nematode Caenorhabditis elegans serves as a powerful and high-throughput model organism for initial drug screening and for studying the fundamental mechanisms of anthelmintic action and resistance. mdpi.complos.org Its genetic tractability allows for the detailed investigation of drug targets and resistance pathways. cambridge.org
Developing advanced in vitro culture systems and organoid models that can sustain parasites through various life cycle stages will also be instrumental. These models can facilitate high-throughput screening of new compounds and provide a more controlled environment for studying drug effects, reducing the reliance on animal models in the early stages of research. mdpi.complos.org For instance, a fluorescence-based assay has been developed for high-throughput screening of compounds against the blood-feeding pathway of hookworms. mdpi.com
By investing in these future research directions, the scientific community can ensure that this compound remains an effective tool in the global fight against parasitic diseases and can pave the way for the next generation of anthelmintic therapies.
Q & A
Q. What are the primary molecular targets of Z-Pyrantel Pamoate in parasitic nematodes, and what experimental approaches are used to identify them?
this compound acts as a cholinergic agonist, targeting nicotinic acetylcholine receptors (nAChRs) in nematodes. To confirm this, researchers employ in vitro receptor-binding assays using recombinant receptors (e.g., human α7 nAChR from SH-SY5Y cells or rat brain homogenates). Competitive binding studies with labeled ligands (e.g., bungarotoxin) and dose-response analyses (IC₅₀ calculations) are standard. For example, oxantel pamoate (structurally similar) showed IC₅₀ values of 3.48 µM (human) and 33.0 µM (rat) in such assays .
Basic Research Question
Q. Which validated HPLC methods are recommended for quantifying this compound in pharmaceutical formulations and biological matrices?
Reverse-phase HPLC (RP-HPLC) with UV detection is widely used. A validated method for simultaneous quantification of pyrantel pamoate and other anthelmintics involves:
- Column : C18 (250 mm × 4.6 mm, 5 µm)
- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution
- Detection : 220 nm for pyrantel pamoate
- Linearity : 10–200 µg/mL (R² > 0.999)
This method ensures precision (RSD < 2%) and recovery (>95%) in tablets and biological samples .
Advanced Research Question
Q. How should researchers design experiments to assess the synergy between this compound and other anthelmintic agents?
Use factorial design with in vitro larval motility assays (e.g., Trichuris muris) and in vivo rodent models. Key steps:
Dose-ranging studies : Establish individual EC₅₀ values.
Combination ratios : Test fixed ratios (e.g., 1:1, 1:3) using isobolographic analysis.
Outcome metrics : Worm burden reduction, egg viability, and histopathological changes.
For example, oxantel-pyrantel combinations showed additive effects against T. trichiura in clinical trials, but in vitro drug-drug interaction studies are critical to rule out metabolic interference (e.g., CYP450 inhibition) .
Advanced Research Question
Q. How can contradictory data on this compound's bioavailability from preclinical models be reconciled?
Discrepancies arise from species-specific absorption and experimental conditions. For instance:
- Rat studies : Bioavailability <0.025% due to low intestinal permeability (Caco-2 Papp <1 × 10⁻⁶ cm/s) .
- Human data : 8–10% absorption at 10 mg doses, dropping to 0.5–1.8% at higher doses due to poor solubility .
Methodological solutions : - Use radiolabeled compounds for precise absorption tracking.
- Standardize fed/fasted states and co-administer solubility enhancers (e.g., cyclodextrins).
Advanced Research Question
Q. What strategies optimize combination therapies using this compound while minimizing drug-drug interactions?
Pharmacokinetic profiling : Assess hepatic metabolism (e.g., human liver microsomes) and transporter interactions (e.g., P-glycoprotein).
In vitro models : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic interference.
Clinical validation : Embed PK sampling in Phase I trials (e.g., serial blood/urine collection post-dose) .
Basic Research Question
What criteria (e.g., FINER, PICOT) should guide research questions on this compound's therapeutic efficacy?
Use the PICOT framework :
- Population : Trichuris-infected children (age 6 months–12 years).
- Intervention : this compound (20 mg/kg single dose).
- Comparison : Albendazole (400 mg) or placebo.
- Outcome : Egg reduction rate (ERR) at 14–21 days.
- Time : Follow-up at 30 days for reinfection monitoring .
Advanced Research Question
Q. How do physicochemical properties of this compound influence its pharmacokinetics and experimental design?
- Low solubility : Requires formulation with dispersants (e.g., sodium lauryl sulfate) for consistent dissolution.
- Pamoate salt : Enhances stability but reduces intestinal permeability. Use parallel artificial membrane permeability assays (PAMPA) to predict absorption .
- Metabolic stability : Incubate with intestinal microsomes (half-life >120 min in humans) to rule out first-pass metabolism .
Basic Research Question
Q. What standardized protocols exist for evaluating this compound's anthelmintic efficacy in animal models?
- WHO guidelines :
- Infection model : Mice with Aspiculuris tetraptera (≥100 worms/gut).
- Dosing : 20–100 mg/kg orally.
- Efficacy metric : Worm burden reduction ≥90% at 7 days post-treatment.
- Data validation : Use blinded histopathology and qPCR for egg counts .
Advanced Research Question
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/ED₅₀ calculations.
- Mixed-effects models : Account for inter-individual variability in PK/PD studies.
- Bayesian meta-analysis : Synthesize conflicting efficacy data across trials .
Advanced Research Question
Q. How can researchers address incomplete preclinical datasets for this compound?
- Data triangulation : Combine in vitro binding data (e.g., nAChR IC₅₀), in vivo efficacy, and clinical PK from analogous compounds (e.g., oxantel pamoate).
- Open-source repositories : Upload raw data to platforms like Zenodo or Figshare.
- Regulatory collaboration : Access non-public data via EMA or FDA filings under confidentiality agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
